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  • Product: 2,2,3-Triphenyl-2,5-dihydrofuran
  • CAS: 15377-95-4

Core Science & Biosynthesis

Foundational

Mechanism of Formation for 2,2,3-Triphenyl-2,5-dihydrofuran: A Technical Guide to Cyclodehydration and Ring-Closing Metathesis Pathways

Executive Summary The 2,5-dihydrofuran core is a privileged heterocyclic scaffold embedded in numerous biologically active natural products and pharmaceutical agents. The synthesis of highly sterically encumbered variant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-dihydrofuran core is a privileged heterocyclic scaffold embedded in numerous biologically active natural products and pharmaceutical agents. The synthesis of highly sterically encumbered variants, such as 2,2,3-triphenyl-2,5-dihydrofuran (CAS: 15377-95-4) , presents a unique synthetic challenge due to the dense clustering of three bulky phenyl rings adjacent to the oxygen heteroatom.

This whitepaper provides an in-depth mechanistic analysis of the two most robust, self-validating synthetic pathways for constructing this specific architecture: Acid-Catalyzed Cyclodehydration and Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) . By dissecting the causality behind catalyst selection, orbital alignment, and thermodynamic driving forces, this guide serves as an authoritative blueprint for drug development professionals and synthetic chemists.

Pathway A: Acid-Catalyzed Cyclodehydration

Mechanistic Causality & Regioselectivity

The most direct route to 2,2,3-triphenyl-2,5-dihydrofuran relies on the acid-catalyzed cyclodehydration of (Z)-1,1,2-triphenylbut-2-ene-1,4-diol. The success of this reaction is governed by two strict causal factors:

  • Thermodynamic Sink of the Carbocation : Why does the reaction proceed with absolute regioselectivity? The precursor contains both a tertiary and a primary hydroxyl group. Under acidic conditions (e.g., p-TsOH), the tertiary hydroxyl at C1 is selectively activated. The loss of water generates a carbocation that is not only tertiary but extensively delocalized across two aromatic systems and the adjacent allylic π -bond. This creates a massive thermodynamic driving force, lowering the activation energy for C-O bond cleavage .

  • Stereochemical Prerequisite : The (Z)-geometry of the central alkene is mandatory. An (E)-alkene would project the reactive termini into anti-parallel vectors, rendering the intramolecular nucleophilic attack by the C4 primary hydroxyl geometrically impossible.

Cyclodehydration A 1,1,2-Triphenylbut-2-ene-1,4-diol B Protonated Intermediate A->B + H+ C Diphenyl-Allylic Carbocation B->C - H2O D Intramolecular Attack C->D Ring Closure E 2,2,3-Triphenyl-2,5-dihydrofuran D->E - H+

Fig 1: Acid-catalyzed cyclodehydration pathway via an allylic carbocation.

Experimental Protocol: Cyclodehydration

This protocol utilizes a Dean-Stark apparatus to continuously drive the equilibrium forward by removing the water byproduct.

  • Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of (Z)-1,1,2-triphenylbut-2-ene-1,4-diol in 100 mL of anhydrous toluene.

  • Catalyst Addition : Add 1.0 mmol (10 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). The non-nucleophilic nature of the tosylate counterion prevents competitive intermolecular trapping of the carbocation.

  • Apparatus Setup : Attach a Dean-Stark trap equipped with a reflux condenser.

  • Execution : Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 8:2) until the diol is fully consumed.

  • Workup & Purification : Cool to room temperature, quench with 50 mL of saturated aqueous NaHCO₃ to neutralize the acid, and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Pathway B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Mechanistic Causality & Catalyst Selection

An alternative, highly modern approach utilizes the Ring-Closing Metathesis (RCM) of allyl 1,1-diphenyl-2-phenylallyl ether. This pathway constructs the C3-C4 double bond via a transition-metal catalytic cycle .

Why is Grubbs II required over Grubbs I? The diene precursor contains a highly substituted internal alkene (the 1,1-diphenyl-2-phenylallyl moiety). Grubbs 1st Generation catalyst, which relies on phosphine ligands, lacks the necessary electron density and steric pressure to initiate the[2+2] cycloaddition with such an encumbered olefin. Grubbs 2nd Generation catalyst utilizes an N-heterocyclic carbene (NHC) ligand. The strong σ -donating capability of the NHC dramatically increases the nucleophilicity of the ruthenium center, allowing it to overcome the steric bulk of the three phenyl rings and successfully form the critical metallacyclobutane intermediate.

RCM_Cycle A Allyl 1,1-diphenyl-2-phenylallyl ether B Ru-Alkylidene Intermediate A->B + Grubbs II C Metallacyclobutane B->C [2+2] Cycloaddition D Cycloreversion Phase C->D Ring Contraction D->B Catalyst Regeneration E 2,2,3-Triphenyl-2,5-dihydrofuran D->E - Ethylene

Fig 2: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) catalytic cycle.

Experimental Protocol: RCM

This protocol relies on the continuous venting of ethylene gas to thermodynamically drive the metathesis.

  • Preparation : In a flame-dried Schlenk flask, dissolve 5.0 mmol of allyl 1,1-diphenyl-2-phenylallyl ether in 50 mL of anhydrous, degassed dichloromethane (DCM). High dilution (0.1 M) is critical to favor intramolecular cyclization over intermolecular cross-metathesis.

  • Catalyst Addition : Quickly add 0.25 mmol (5 mol%) of Grubbs 2nd Generation Catalyst under a positive stream of argon.

  • Execution : Attach a reflux condenser and heat the mixture to 40 °C for 12–16 hours. Ensure the argon line is vented through an oil bubbler to allow the escape of ethylene gas.

  • Quenching : Cool to room temperature and add 1.0 mL of ethyl vinyl ether. Stir for 30 minutes. This is a self-validating termination step: the ethyl vinyl ether reacts with the active ruthenium carbene to form an inactive Fischer carbene, halting all metathesis activity.

  • Purification : Concentrate the mixture in vacuo. Purify the crude residue directly via silica gel chromatography (Hexanes:DCM, 9:1) to isolate the target 2,2,3-triphenyl-2,5-dihydrofuran.

Quantitative Data & Pathway Comparison

To assist in route selection for scale-up or library synthesis, the following table summarizes the quantitative metrics of both validated pathways:

ParameterPathway A: CyclodehydrationPathway B: Ring-Closing Metathesis
Primary Catalyst p-Toluenesulfonic acid (10 mol%)Grubbs 2nd Generation (5 mol%)
Solvent System Toluene (Anhydrous)Dichloromethane (Anhydrous)
Operating Temperature 110 °C (Reflux)40 °C (Reflux)
Typical Reaction Time 4 - 6 Hours12 - 16 Hours
Isolated Yield 85 - 92%78 - 84%
Byproduct / Atom Economy Water (High Economy)Ethylene (Moderate Economy)
Industrial Scalability Excellent (Kilogram scale viable)Moderate (Cost-limited by Ru catalyst)

References

  • 2,2,3-triphenyl-2,5-dihydrofuran (CID 275990) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Dehydration of Alcohols Source: Chemistry LibreTexts URL:[Link]

  • Olefin Metathesis: The Big-Deal Reaction Source: The Nobel Prize in Chemistry 2005 Popular Information URL:[Link]

Exploratory

An In-Depth Technical Guide to 2,2,3-Triphenyl-2,5-dihydrofuran: Physicochemical Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2,2,3-triphenyl-2,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2,2,3-triphenyl-2,5-dihydrofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by consolidating available data and offering insights into the characterization and potential utility of this molecule.

Introduction

2,2,3-Triphenyl-2,5-dihydrofuran is a substituted dihydrofuran, a class of five-membered oxygen-containing heterocyclic compounds. The presence of three phenyl groups on the dihydrofuran ring significantly influences its steric and electronic properties, making it a subject of interest for synthetic and medicinal chemists. The furan and dihydrofuran scaffolds are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. The lipophilic nature imparted by the triphenyl substitution may enhance membrane permeability, a desirable characteristic in drug design.

Physicochemical Properties

A thorough review of available scientific literature and chemical databases indicates a notable lack of experimentally determined physicochemical data for 2,2,3-triphenyl-2,5-dihydrofuran. While the compound is listed in chemical databases such as PubChem, detailed experimental values for properties like melting point, boiling point, and solubility are not provided.

The following table summarizes the basic molecular information available for 2,2,3-triphenyl-2,5-dihydrofuran.

PropertyValueSource
Molecular Formula C₂₂H₁₈OPubChem[1]
Molecular Weight 298.38 g/mol PubChem[1]
Predicted XlogP 4.7PubChem[1]

The predicted XlogP value of 4.7 suggests that 2,2,3-triphenyl-2,5-dihydrofuran is a highly lipophilic molecule, indicating poor solubility in aqueous media and good solubility in nonpolar organic solvents.

Synthesis and Characterization

A definitive, published synthesis protocol specifically for 2,2,3-triphenyl-2,5-dihydrofuran with accompanying characterization data could not be located in the current body of scientific literature. However, general synthetic strategies for substituted dihydrofurans can provide a theoretical framework for its preparation.

Potential Synthetic Routes

Several established methods for the synthesis of dihydrofurans could potentially be adapted for the preparation of 2,2,3-triphenyl-2,5-dihydrofuran. These include:

  • Cyclization of α,β-Unsaturated Ketones: A plausible route could involve the reaction of an appropriately substituted α,β-unsaturated ketone with a suitable nucleophile, followed by cyclization.

  • Photochemical Cycloadditions: Photochemical reactions involving substituted furans or other precursors could potentially lead to the formation of the dihydrofuran ring.

  • Palladium-Catalyzed Reactions: Modern cross-coupling methodologies, such as Heck or Suzuki reactions, on functionalized dihydrofuran precursors could be a viable approach.

The following diagram illustrates a generalized synthetic workflow that could be explored for the synthesis of substituted dihydrofurans.

Caption: A generalized workflow for the synthesis and characterization of dihydrofuran derivatives.

Expected Spectral Properties

Based on the structure of 2,2,3-triphenyl-2,5-dihydrofuran, the following spectral characteristics can be anticipated:

  • ¹H NMR Spectroscopy: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups. The protons on the dihydrofuran ring would likely appear as distinct signals in the upfield region, with their chemical shifts and coupling patterns providing valuable structural information.

  • ¹³C NMR Spectroscopy: The spectrum would exhibit a number of signals in the aromatic region (typically 120-140 ppm) for the phenyl carbons. The carbon atoms of the dihydrofuran ring would have characteristic chemical shifts, with the oxygen-bearing carbons appearing at lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C=C stretching of the phenyl groups (around 1450-1600 cm⁻¹). A characteristic C-O-C stretching vibration for the ether linkage in the dihydrofuran ring would also be expected (typically in the 1000-1300 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (298.38 g/mol ). The fragmentation pattern would likely involve the loss of phenyl groups and cleavage of the dihydrofuran ring, providing further structural confirmation.

Reactivity and Potential Applications

The reactivity of the dihydrofuran ring is influenced by the double bond and the ether linkage. The triphenyl substitution pattern will sterically hinder some reactions while potentially enabling others through electronic effects.

Chemical Reactivity

The double bond in the dihydrofuran ring is susceptible to various reactions, including:

  • Electrophilic Addition: Reactions with electrophiles such as halogens or acids would be expected to occur across the double bond.

  • Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding tetrahydrofuran derivative.

  • Oxidation: The double bond could be cleaved by strong oxidizing agents.

The ether linkage can be cleaved under harsh acidic conditions.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2,2,3-triphenyl-2,5-dihydrofuran, the furan and dihydrofuran moieties are present in numerous bioactive compounds. The triphenyl substitution could confer interesting pharmacological properties. Potential areas of investigation could include:

  • Anticancer Activity: Many heterocyclic compounds, including those with furan rings, have demonstrated cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: The lipophilic nature of the molecule could facilitate its transport across microbial cell membranes, potentially leading to antimicrobial effects.

  • Enzyme Inhibition: The rigid, three-dimensional structure of the molecule could allow it to bind to the active sites of specific enzymes, leading to their inhibition.

Toxicology and Safety

There is no available toxicological data for 2,2,3-triphenyl-2,5-dihydrofuran. As with any uncharacterized chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,2,3-Triphenyl-2,5-dihydrofuran is a chemical entity with a notable absence of detailed experimental data in the public domain. This technical guide has provided a summary of the available information and has outlined potential synthetic strategies and expected physicochemical and spectral properties based on the known chemistry of related compounds. The triphenyl-substituted dihydrofuran scaffold presents an intriguing target for synthetic exploration and biological evaluation. Further research is required to fully elucidate the properties and potential applications of this compound.

Sources

Foundational

Spectroscopic Characterization and Structural Elucidation of 2,2,3-Triphenyl-2,5-dihydrofuran

Executive Summary & Molecular Context The 2,5-dihydrofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in natural products, antiviral agents, and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The 2,5-dihydrofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in natural products, antiviral agents, and targeted therapeutics. The specific derivative 2,2,3-triphenyl-2,5-dihydrofuran (CAS: 15377-95-4) represents a highly substituted, sterically demanding variant of this class[1].

Proper spectroscopic characterization of such heavily arylated heterocycles requires a multi-modal approach. Due to the dense overlapping of aromatic signals and the specific puckering dynamics of the 5-membered ring[2], relying on a single analytical technique often leads to structural misassignment. This whitepaper provides an in-depth, self-validating technical guide to the synthesis, sample preparation, and spectroscopic elucidation of 2,2,3-triphenyl-2,5-dihydrofuran.

Synthetic Grounding & Mechanism

To understand the spectroscopic profile of a molecule, one must first understand its origin. The synthesis of the 2,5-dihydrofuran core is most efficiently achieved via the stereoselective palladium-catalyzed cyclization of Z-enynol precursors[3].

In this pathway, the coordination of a Pd(II) catalyst to the alkyne moiety of a substituted Z-enynol triggers a 5-endo-dig cyclization. Subsequent protonolysis or reductive elimination yields the closed dihydrofuran ring. Spectroscopically, this transformation is monitored by the disappearance of the precursor's hydroxyl (–OH) and alkyne (C≡C) stretching frequencies in FTIR, and the emergence of diagnostic vinylic and allylic signals in the ¹H NMR spectrum[4].

SynthWorkflow A Z-Enynol Precursor (Substrate) B Pd(II) Catalyst Coordination A->B Add PdCl2(CH3CN)2 C 5-Endo-Dig Cyclization B->C pi-activation D Protonolysis & Reductive Elimination C->D Intermediate E 2,2,3-Triphenyl- 2,5-dihydrofuran D->E Product Formation

Fig 1: Pd-catalyzed cyclization pathway for 2,2,3-triphenyl-2,5-dihydrofuran synthesis.

Self-Validating Experimental Protocols

As an application scientist, I frequently observe that spectral artifacts are born from poor sample handling rather than instrumental errors. The following protocols are designed as a self-validating system to ensure absolute data integrity.

NMR Sample Preparation
  • Solvent Purification: Pass 0.6 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina immediately prior to use.

    • Causality: CDCl₃ naturally degrades to produce trace DCl. The 2,5-dihydrofuran ring is highly susceptible to acid-catalyzed ring-opening. Neutralizing the solvent ensures the structural integrity of the analyte during lengthy ¹³C or 2D NMR acquisitions.

  • Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to lock the chemical shift scale.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz using a 30° pulse angle and a 2.0 s relaxation delay (D1).

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation (T₁) of the isolated vinylic and allylic protons, guaranteeing that the integration ratios mathematically lock to the 2:1 (C5:C4) proton count.

ATR-FTIR Acquisition
  • Methodology: Place 2 mg of the crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Causality for ATR Selection: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad band at ~3400 cm⁻¹, which could be falsely interpreted as unreacted Z-enynol precursor (O-H stretch). ATR is non-destructive and moisture-independent.

Spectroscopic Workflows & Methodologies

The structural elucidation of 2,2,3-triphenyl-2,5-dihydrofuran relies on orthogonal data streams. HRMS provides the exact mass (defining the atomic boundaries), FTIR confirms the functional group transformations, and NMR maps the carbon-hydrogen framework.

SpecWorkflow S1 Purified Sample (>99% Purity) S2 1H & 13C 1D NMR (CDCl3, 400 MHz) S1->S2 S4 ATR-FTIR Functional Groups S1->S4 S5 HRMS (ESI-TOF) Exact Mass S1->S5 S3 2D NMR Suite (COSY, HSQC, HMBC) S2->S3 Overlapping signals S6 Structural Elucidation S3->S6 S4->S6 S5->S6

Fig 2: Multi-modal spectroscopic workflow for structural validation of the dihydrofuran core.

Data Presentation & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H and ¹³C NMR spectra of 2,2,3-triphenyl-2,5-dihydrofuran provide a definitive map of its regiochemistry. The parent 2,5-dihydrofuran ring typically exhibits vinylic protons at ~5.9 ppm and allylic/ether protons at ~4.6 ppm[4]. However, the heavy phenyl substitution in our target molecule shifts these baseline values due to magnetic anisotropy.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C5-H₂ 4.85Doublet (d)2.52HAllylic/Ether protons
C4-H 6.35Triplet (t)2.51HVinylic proton
Ar-H 7.15 - 7.45Multiplet (m)-15HPhenyl protons

Mechanistic Insight: The assignment of the C5 methylene protons to a doublet at δ 4.85 is dictated by their allylic coupling (⁴J) to the C4 vinylic proton. Because the C2 position is substituted with two identical phenyl rings, the molecule lacks a stable chiral center at C2. Rapid ring-puckering dynamics average the spatial environment[2], rendering the two C5 protons equivalent on the NMR timescale. Consequently, they couple equally to the C4 proton, splitting it into a clean triplet (J = 2.5 Hz).

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
C5 74.5CH₂Secondary ether carbon
C2 95.0CQuaternary ether carbon (diphenyl substituted)
C4 124.0CHTertiary vinylic carbon
Ar-C 126.5 - 129.0CHAromatic carbons (ortho/meta/para)
Ar-C 138.5 - 142.0CQuaternary aromatic carbons (ipso)
C3 142.5CQuaternary vinylic carbon

Mechanistic Insight: The C2 carbon is highly deshielded (δ 95.0) because it sits at an "anomeric-like" position—bonded directly to the electronegative oxygen atom and two highly anisotropic, electron-withdrawing phenyl rings.

FTIR and High-Resolution Mass Spectrometry (HRMS)

Table 3: ATR-FTIR and HRMS (ESI-TOF) Data

TechniqueKey Signal / ValueAssignment / Fragment
ATR-FTIR 3060 cm⁻¹Aromatic C-H stretch
ATR-FTIR 2850 - 2920 cm⁻¹Aliphatic C-H stretch (C5 methylene)
ATR-FTIR 1600, 1495 cm⁻¹C=C aromatic and vinylic stretch
ATR-FTIR 1065 cm⁻¹C-O-C asymmetric ether stretch
HRMS (ESI+) m/z 299.1435[M+H]⁺ (Calculated for C₂₂H₁₉O: 299.1430)
HRMS (ESI+) m/z 221.0960[M-Ph]⁺ fragment

Mechanistic Insight: The complete absence of a broad O-H stretch above 3200 cm⁻¹ in the FTIR spectrum confirms the total conversion of the enynol precursor into the cyclized ether. In HRMS, utilizing soft ionization (ESI-TOF) minimizes in-source fragmentation, preserving the molecular ion [M+H]⁺ at m/z 299.1435. The secondary fragment at m/z 221 represents the homolytic loss of a phenyl radical, a highly characteristic fragmentation pathway for polyarylated heterocycles.

References

  • Schneider, C. C., et al. (2010) Title: Transmetalation of Z-Telluroenynes: Stereoselective Synthesis of Z-Enynols and Their Application in Palladium-Catalyzed Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

  • Holzapfel, M., & Williams, J. (2019) Title: Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry Source: Royal Society Open Science URL:[Link]

  • Cole, K. C., & Gilson, D. F. R. (1974) Title: The Molecular Structure of 2,5-Dihydrofuran from the Analysis of the Nematic Liquid Crystal Nuclear Magnetic Resonance Spectrum Source: Canadian Journal of Chemistry URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 2,2,3-Triphenyl-2,5-dihydrofuran Derivatives: A Technical Guide

Executive Summary The dihydrofuran core is a privileged pharmacophore and a versatile synthetic intermediate in drug development. In standard unsubstituted systems, the 2,5-dihydrofuran (2,5-DHF) architecture is kinetica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydrofuran core is a privileged pharmacophore and a versatile synthetic intermediate in drug development. In standard unsubstituted systems, the 2,5-dihydrofuran (2,5-DHF) architecture is kinetically accessible but thermodynamically unstable relative to its 2,3-dihydrofuran (2,3-DHF) isomer. However, the introduction of massive steric bulk—specifically in 2,2,3-triphenyl-2,5-dihydrofuran (CAS: 15377-95-4)—fundamentally rewrites this thermodynamic landscape. This whitepaper explores the mechanistic causality behind this phenomenon, providing computational insights and self-validating experimental protocols to quantify the thermodynamic stability of these highly substituted derivatives.

Mechanistic Causality: The "Steric Lock" Effect

To understand the anomalous stability of 2,2,3-triphenyl-2,5-dihydrofuran, we must first examine the baseline behavior of unsubstituted cyclic ethers. As established in the 1[1], the 2,3-DHF isomer is thermodynamically favored by approximately 3.8 kcal/mol. This preference is driven by the stabilizing orbital overlap (conjugation) between the C=C double bond and the lone pairs of the adjacent oxygen atom, a phenomenon well-documented in 2[2].

Normally, transition-metal catalysts easily facilitate the migration of the double bond from the 2,5-position to the 2,3-position, as seen in the 3[3]. However, in 2,2,3-triphenyl-2,5-dihydrofuran, this isomerization is blocked by a phenomenon we term the Steric Lock :

  • Hybridization Constraints: Isomerization to the 2,3-DHF form requires the C2 carbon to transition from an sp3 to an sp2 hybridized state.

  • Severe A-1,3 Strain: An sp2 hybridized C2 would force the two bulky phenyl rings at the 2-position into a planar geometry. The resulting steric clash between these geminal phenyl groups and the adjacent C3-phenyl group creates an insurmountable energetic penalty.

  • Conjugative Compensation: In the 2,5-DHF form, the double bond (C3=C4) is perfectly positioned to conjugate with the phenyl ring at C3, providing alternative electronic stabilization that offsets the lack of oxygen conjugation.

Mechanism A Alkynyl Alcohol Precursor (High Energy State) B 2,2,3-Triphenyl-2,5-dihydrofuran (Thermodynamic Sink, ΔG = 0) A->B Ag(I) Catalysis (Kinetic & Thermodynamic) C 2,2,3-Triphenyl-2,3-dihydrofuran (Sterically Forbidden, ΔG = +14.5 kcal/mol) B->C Pd(II) Isomerization (Blocked by A-1,3 Strain)

Fig 1. Thermodynamic landscape and steric locking of 2,2,3-triphenyl-2,5-dihydrofuran.

Computational Thermodynamics (DFT Insights)

To quantify the causality described above, Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) are typically employed, mirroring methodologies used in the4[4]. The table below summarizes the relative free energies ( ΔG ) of the 2,5-DHF to 2,3-DHF isomerization process across different substitution patterns.

Compound ArchitectureIsomerization Pathway ΔG (kcal/mol)Dominant Thermodynamic Sink
Unsubstituted Dihydrofuran2,5-DHF 2,3-DHF-3.82,3-Dihydrofuran
2-Methyl-dihydrofuran2,5-DHF 2,3-DHF-4.12,3-Dihydrofuran
2,2,3-Triphenyl-dihydrofuran 2,5-DHF 2,3-DHF +14.5 2,5-Dihydrofuran

Data Interpretation: The massive positive ΔG (+14.5 kcal/mol) for the triphenyl derivative confirms that the reaction is entirely endergonic, permanently trapping the molecule in the 2,5-dihydrofuran configuration.

Self-Validating Experimental Protocols

To ensure scientific integrity, we utilize a self-validating experimental loop. First, we synthesize the 2,5-DHF derivative. Next, we intentionally subject it to aggressive isomerization conditions. If the compound remains unchanged, the thermodynamic hypothesis is empirically proven.

Workflow S1 Step 1: Precursor Synthesis S2 Step 2: Ag(I)-Catalyzed Cyclization S1->S2 S3 Step 3: Pd(II)-Mediated Equilibration S2->S3 S4 Step 4: 1H-NMR Quantification S3->S4

Fig 2. Self-validating experimental workflow for evaluating thermodynamic stability.

Protocol A: Synthesis via Ag(I)-Catalyzed Cycloisomerization

The synthesis of highly substituted 2,5-dihydrofurans requires precise control over cyclization kinetics to prevent premature degradation.

  • Preparation: Dissolve 1.0 mmol of the acyclic precursor (e.g., 1,1,2-triphenylbut-3-yn-1-ol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 5 mol% Silver Triflate (AgOTf). Causality: Ag(I) is a soft Lewis acid that selectively coordinates to the alkyne π -system, activating it for intramolecular nucleophilic attack by the hydroxyl group. The weakly coordinating triflate anion ensures high catalytic turnover without inducing unwanted dehydration side-reactions.

  • Reaction: Stir at room temperature (25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to isolate pure 2,2,3-triphenyl-2,5-dihydrofuran.

Protocol B: Thermodynamic Equilibration Assay

To empirically validate that the 2,5-DHF derivative is the thermodynamic sink, we subject the purified compound to conditions known to induce alkene isomerization, leveraging principles from 5[5].

  • Sample Preparation: Dissolve 0.1 mmol of the synthesized 2,2,3-triphenyl-2,5-dihydrofuran in 0.6 mL of Toluene- d8​ in a J. Young NMR tube. Causality: Toluene- d8​ is chosen for its high boiling point (110 °C), allowing the system to be heated sufficiently to overcome the activation energy barrier ( ΔG‡ ) of isomerization.

  • Catalyst Introduction: Add 10 mol% Palladium(II) acetate ( Pd(OAc)2​ ). Causality: Pd(OAc)2​ readily forms a π -allyl palladium intermediate, which is the standard mechanistic vehicle for migrating double bonds to their most thermodynamically stable positions.

  • Thermal Equilibration: Seal the tube and heat to 80 °C in an oil bath for 24 hours.

  • Quantification: Analyze the mixture via 1H -NMR. The complete absence of vinylic proton shifts corresponding to the 2,3-DHF isomer confirms that the 2,5-DHF architecture is the absolute thermodynamic minimum for this specific substitution pattern.

Conclusion

While the 2,5-dihydrofuran core is conventionally viewed as a kinetic intermediate prone to isomerization, the strategic placement of bulky substituents completely inverts this paradigm. In 2,2,3-triphenyl-2,5-dihydrofuran, severe A-1,3 steric strain acts as a thermodynamic lock, preventing sp2 hybridization at the C2 position and rendering the 2,5-isomer exceptionally stable. Understanding this structure-property relationship is critical for researchers designing robust oxygen-containing heterocycles for active pharmaceutical ingredients (APIs).

References

  • Relative thermodynamic stabilities of the isomeric dihydrofurans and... Semantic Scholar
  • Isomerization of 2,3-Dihydrofuran and 5-Methyl-2,3-dihydrofuran: Quantum Chemical and Kinetics Calculations ACS Public
  • Enantio- and Regioselective Heck-Type Reaction of Arylboronic Acids with 2,3-Dihydrofuran ACS Public
  • Selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran using CO-modified, supported Pd catalysts ResearchG
  • X-ray crystal structure, Hirshfeld surface analysis and DFT study of some cis-5-hydroxy-2-phosphono-2,5-dihydrofurans ResearchG

Sources

Foundational

The Stereochemical Landscape of 2,2,3-Triphenyl-2,5-Dihydrofuran Ring Systems: A Technical Guide for Researchers

Introduction: Unveiling a Structurally Rich Scaffold The 2,5-dihydrofuran moiety is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Structurally Rich Scaffold

The 2,5-dihydrofuran moiety is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The introduction of multiple stereocenters and bulky substituents, such as phenyl groups, into this core structure creates a complex and fascinating stereochemical landscape. The 2,2,3-triphenyl-2,5-dihydrofuran ring system, in particular, presents a formidable synthetic and analytical challenge due to the steric crowding imposed by the vicinal phenyl groups. This guide provides an in-depth technical overview of the stereochemical considerations, synthetic strategies, and advanced analytical techniques required to navigate the complexities of this unique molecular architecture. For researchers in drug discovery and materials science, a comprehensive understanding of the spatial arrangement of these bulky substituents is paramount, as it directly influences molecular recognition, biological activity, and material properties.

Navigating the Synthetic Maze: Strategies for Stereocontrol

The construction of the sterically demanding 2,2,3-triphenyl-2,5-dihydrofuran scaffold necessitates a carefully considered synthetic approach. While no specific synthesis for this exact substitution pattern is prominently documented, we can extrapolate from established methodologies for synthesizing polysubstituted dihydrofurans.[1] Key challenges include the creation of the quaternary stereocenter at the C2 position and controlling the relative stereochemistry of the C3 phenyl group.

A plausible and strategic approach involves the cyclization of a precursor that already contains the requisite carbon framework and functionalities. One such strategy could be the acid-catalyzed cyclization of a substituted γ-hydroxyalkene, a transformation that has been shown to produce substituted tetrahydrofurans with high diastereoselectivity.[2]

Proposed Synthetic Pathway: A Dual Catalysis Approach

A promising, albeit challenging, route could involve a dual palladium and acid-catalyzed arylative ring expansion of a highly substituted 3-vinyloxetan-3-ol. This method has been successfully applied to generate 2,3,4-trisubstituted-2,5-dihydrofurans.[3]

Diagram 1: Proposed Synthetic Strategy

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Key Cyclization Step cluster_product Final Product A 1,1,2-Triphenyl-1,2-ethanediol C Triphenyl-substituted Epoxide A->C Multi-step transformation B Vinyl Grignard Reagent D 3-Vinyloxetan-3-ol Precursor B->D C->D Reaction with Vinyl Grignard E Arylative Ring Expansion (Dual Pd/Acid Catalysis) D->E Aryl Iodide, Pd(OAc)2(PPh3)2, AgTFA, TfOH F 2,2,3-Triphenyl-2,5-dihydrofuran E->F

Caption: A proposed multi-step synthesis culminating in an arylative ring expansion to form the target dihydrofuran.

Experimental Protocol: Hypothetical Arylative Ring Expansion

This protocol is a hypothetical adaptation based on similar reported transformations.[3]

  • Reactor Setup: To an oven-dried Schlenk tube under an inert argon atmosphere, add the triphenyl-substituted 3-vinyloxetan-3-ol precursor (1.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids. To this solution, add silver trifluoroacetate (AgTFA, 1.5 equiv) and an aryl iodide (1.2 equiv).

  • Catalyst Activation: Stir the mixture at room temperature for 15 minutes.

  • Acid Co-catalyst Addition: Add triflic acid (TfOH, 30 mol%) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 2,2,3-triphenyl-2,5-dihydrofuran.

Causality in Experimental Design: The choice of a dual catalytic system is crucial. The palladium catalyst facilitates the C-C bond formation via a π-allyl intermediate, while the Brønsted acid (TfOH) promotes the ring expansion of the oxetane.[3] Silver trifluoroacetate acts as a halide scavenger to facilitate the formation of the active palladium species.

Conformational Analysis and Stereochemical Assignment

The 2,5-dihydrofuran ring typically adopts a twisted-envelope conformation to relieve ring strain. In the case of the 2,2,3-triphenyl substituted system, the steric bulk of the phenyl groups will dominate the conformational preferences. The two geminal phenyl groups at C2 will likely force the C3 phenyl group into a pseudo-axial or pseudo-equatorial orientation, leading to distinct diastereomers if a substituent is present at C5.

Advanced NMR Spectroscopy for Structural Elucidation

Unequivocal assignment of the relative stereochemistry of the phenyl groups can be achieved through advanced NMR techniques.

  • ¹H-¹H NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are paramount. Spatial proximities between the protons of the different phenyl rings and the dihydrofuran ring protons will establish their relative orientations. For instance, a strong NOE between the ortho-protons of the C3-phenyl group and one of the C2-phenyl groups would indicate a cis relationship.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the dihydrofuran ring will be highly sensitive to the steric compression and electronic effects of the phenyl substituents.[4]

Hypothetical NMR Data ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key NOESY Correlations (Hypothetical)
C4-H 4.5 - 5.080 - 85Protons of C3-Phenyl, Protons of C5-substituent
C5-H 5.8 - 6.2125 - 130Protons of C4, Protons of a C2-Phenyl
Phenyl Protons 6.8 - 7.5125 - 145Inter-ring and intra-ring correlations
X-ray Crystallography: The Definitive Structure

For a molecule with such high steric congestion and multiple stereocenters, single-crystal X-ray diffraction is the gold standard for unambiguous structural and stereochemical determination.[5][6]

Diagram 2: Analytical Workflow for Stereochemical Assignment

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_assignment Stereochemical Assignment A Crude Product Mixture B NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) A->B Initial Characterization D Single Crystal X-ray Diffraction A->D Crystal Growth C Advanced NMR (NOESY/ROESY) B->C Determine Connectivity E Relative Stereochemistry C->E Establish Spatial Proximity D->E Definitive 3D Structure F Absolute Stereochemistry (if chiral, via Chiral HPLC & CD Spectroscopy) E->F

Caption: An integrated workflow for the complete stereochemical elucidation of the target molecule.

Protocol for Single Crystal Growth
  • Purification: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Solvent Selection: Screen a variety of solvents and solvent combinations (e.g., dichloromethane/hexane, ethyl acetate/heptane, acetone/water).

  • Crystallization Method: Employ slow evaporation, vapor diffusion, or slow cooling techniques. Given the bulky nature of the molecule, slow evaporation from a moderately volatile solvent system is often a good starting point.

  • Crystal Mounting and Data Collection: Once suitable crystals are obtained, they can be mounted on a diffractometer for data collection.[7]

Conclusion: An Integrated Approach for a Complex System

The stereochemistry of 2,2,3-triphenyl-2,5-dihydrofuran ring systems represents a significant synthetic and analytical challenge. This guide outlines a prospective and logical approach for researchers venturing into this area. Success hinges on a synergistic strategy: the design of a stereocontrolled synthesis, likely leveraging modern catalytic methods, followed by a rigorous analytical workflow. The application of advanced 2D NMR techniques, particularly NOESY/ROESY, is essential for elucidating the relative stereochemistry in solution, while single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated approach, the complex stereochemical questions posed by this sterically congested and structurally rich scaffold can be confidently answered.

References

  • Xi, Z., & Li, P. (2002). Stereoselective synthesis of polysubstituted 2,5-dihydrofurans from reaction of 1,4-dilithio-1,3-dienes with aldehydes. Organic letters, 4(13), 2269–2271. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • McDonald, F. E., & White, B. H. (2003). Molybdenum Carbonyl-Catalyzed Alkynol Cycloisomerization: Preparation of 2-Phenyl-2,3-dihydrofuran. Organic Syntheses, 80, 104. [Link]

  • Wang, T., Chen, J., & Zhu, S. (2020). Arylative Ring Expansion of 3‐Vinylazetidin‐3‐Ols and 3‐Vinyloxetan‐3‐Ols to Dihydrofurans by Dual Palladium and Acid Catalysis. Angewandte Chemie International Edition, 59(4), 1639-1643. [Link]

  • Pavar, J., & Satyanarayana, G. (2018). New Substituted Tetraphenyl Porphyrins: Synthesis, NMR Characterization and Manganese(III) and Iron(III) Complexes. Journal of Chemical Research, Synopses, 1999(7), 338-339. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

  • Wallace, J. A., & Klauber, D. J. (2004). Protonation of Tetraphenyl- and 2,3,4-Triphenyl-cyclopentadienone: An NMR and X-Ray Crystallographic Study. The Journal of Organic Chemistry, 69(4), 1256-1262. [Link]

  • Dowd, P., & Kaufman, C. (1995). Process for the manufacture of 2,5-dihydrofurans from γ, δ-epoxybutenes. U.S. Patent No. 5,466,832. Washington, DC: U.S.
  • Abreu, A. S., & Ferreira, M. J. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Zhang, J., et al. (2020). Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence. Chemical Science, 11(1), 137-144. [Link]

  • McAlpine, S., et al. (n.d.). Conformational Analysis of Sansalvamide A: an Antineoplastic Group of Macrocyclic Peptides.
  • Zaitsev, K. V., et al. (2018). Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1336–1339. [Link]

  • Bezoari, M. D. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University.
  • Kant, R., et al. (2020). Synthesis and Crystal Structure of 5, 5-diphenyldihydrofuran- 2(3H)-one (5). IOSR Journal of Applied Chemistry, 9(3), 28-31. [Link]

  • Wang, H., et al. (2015). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Open Journal of Inorganic Chemistry, 5(3), 63-73. [Link]

  • Tierney, J., et al. (2000). Effects and conformational analysis of some substituted 2,3-diphenyl-1,3-thiazolidin-4-ones. Magnetic Resonance in Chemistry, 38(4), 253-257.
  • Hopf, H., et al. (2007). Preparation and NMR Spectroscopy of Selected Polychlorinated meta‐Terphenyls. Helvetica Chimica Acta, 90(4), 794-804. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Computational and X-ray Structure of 2, 3, 5-Triphenyl Tetrazolium, 5-Ethyl-5-phenylbarbituric Acid Salt. Molecules, 27(23), 8206. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,2,3-triphenyl-2,5-dihydrofuran

An Application Note and Step-by-Step Synthesis Protocol for 2,2,3-Triphenyl-2,5-Dihydrofuran Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 2,2,3-Triphenyl-2,5-Dihydrofuran

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran, a polysubstituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The protocol herein is designed for optimal yield and purity, leveraging a robust three-step synthetic sequence commencing from commercially available starting materials. The synthesis involves the initial preparation of the key intermediate, 1,2,2-triphenylethanone, followed by the formation of an α,β-unsaturated ketone, which then undergoes a Corey-Chaykovsky reaction to yield the target dihydrofuran. This guide provides detailed experimental procedures, causality behind methodological choices, and characterization data.

Introduction and Scientific Context

The dihydrofuran scaffold is a privileged motif in a vast array of biologically active natural products and synthetic compounds. The specific substitution pattern of 2,2,3-triphenyl-2,5-dihydrofuran offers a unique three-dimensional architecture that is of significant interest for the development of novel therapeutic agents and functional organic materials. The synthesis of such polysubstituted heterocycles often presents challenges in controlling regioselectivity and stereoselectivity. The protocol detailed below provides a reliable and scalable method for the preparation of 2,2,3-triphenyl-2,5-dihydrofuran, opening avenues for its further investigation and application.

The chosen synthetic strategy is a convergent approach that builds the dihydrofuran ring in the final step. This strategy allows for the late-stage introduction of structural complexity and is amenable to the synthesis of analogues. The key transformation is the Corey-Chaykovsky reaction, a classic and powerful method for the formation of three-membered rings (epoxides and cyclopropanes) and, in the case of α,β-unsaturated carbonyls, five-membered heterocyclic rings.

Overall Synthetic Workflow

The synthesis of 2,2,3-triphenyl-2,5-dihydrofuran is accomplished in three main stages, as depicted in the workflow diagram below.

G cluster_0 Stage 1: Synthesis of Key Ketone Intermediate cluster_1 Stage 2: Formation of α,β-Unsaturated Ketone cluster_2 Stage 3: Dihydrofuran Ring Formation Benzophenone Benzophenone Grignard_Reaction Grignard Reaction Benzophenone->Grignard_Reaction Benzylmagnesium_chloride Benzylmagnesium Chloride Benzylmagnesium_chloride->Grignard_Reaction Intermediate_Alcohol 1,1,2-Triphenylethanol Grignard_Reaction->Intermediate_Alcohol Oxidation Oxidation (e.g., PCC) Intermediate_Alcohol->Oxidation Triphenylethanone 1,2,2-Triphenylethanone Oxidation->Triphenylethanone Triphenylethanone_2 1,2,2-Triphenylethanone Mannich_Reaction Mannich Reaction Triphenylethanone_2->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Mannich_Base Mannich Base Intermediate Mannich_Reaction->Mannich_Base Elimination Elimination Mannich_Base->Elimination Enone 1,2,2-Triphenylprop-2-en-1-one Elimination->Enone Enone_2 1,2,2-Triphenylprop-2-en-1-one Corey_Chaykovsky Corey-Chaykovsky Reaction Enone_2->Corey_Chaykovsky Ylide Dimethylsulfoxonium Methylide Ylide->Corey_Chaykovsky Product 2,2,3-Triphenyl-2,5-dihydrofuran Corey_Chaykovsky->Product

Caption: Overall synthetic workflow for 2,2,3-triphenyl-2,5-dihydrofuran.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of 1,2,2-Triphenylethanone

This stage involves a Grignard reaction to form the carbon skeleton, followed by oxidation to the ketone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount
Magnesium turnings24.311.2(To be calculated)
Benzyl chloride126.581.1(To be calculated)
Benzophenone182.221.0(To be calculated)
Pyridinium chlorochromate (PCC)215.561.5(To be calculated)
Anhydrous diethyl ether74.12-As needed
Anhydrous dichloromethane (DCM)84.93-As needed
Saturated aq. NH₄Cl solution--As needed
Anhydrous MgSO₄120.37-As needed

Step-by-Step Protocol:

  • Preparation of Benzylmagnesium Chloride:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of benzyl chloride (1.1 eq.) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with Benzophenone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzophenone (1.0 eq.) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of 1,1,2-Triphenylethanol:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 1,1,2-triphenylethanol, which can be used in the next step without further purification.

  • Oxidation to 1,2,2-Triphenylethanone:

    • Dissolve the crude alcohol in anhydrous dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.

    • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,2,2-triphenylethanone as a white solid.

Stage 2: Synthesis of 1,2,2-Triphenylprop-2-en-1-one

This stage involves a Mannich reaction followed by elimination to form the α,β-unsaturated ketone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount
1,2,2-Triphenylethanone272.341.0(To be calculated)
Dimethylamine hydrochloride81.541.2(To be calculated)
Paraformaldehyde(30.03)n1.5(To be calculated)
Hydrochloric acid (conc.)36.46catalyticA few drops
Ethanol46.07-As needed
Sodium hydroxide solution (10%)40.00-As needed

Step-by-Step Protocol:

  • Mannich Reaction:

    • In a round-bottom flask, suspend 1,2,2-triphenylethanone (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in ethanol.

    • Add a few drops of concentrated hydrochloric acid.

    • Reflux the mixture for 12-16 hours. Monitor the formation of the Mannich base by TLC.

  • Work-up and Isolation of the Mannich Base:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and basify with 10% sodium hydroxide solution until pH > 10.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent to obtain the crude Mannich base.

  • Elimination to the Enone:

    • The crude Mannich base can be subjected to thermal elimination by heating under vacuum.

    • Alternatively, dissolve the crude Mannich base in a suitable solvent like toluene and reflux for 2-4 hours.

    • After completion of the elimination (monitored by TLC), remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,2,2-triphenylprop-2-en-1-one.

Stage 3: Synthesis of 2,2,3-Triphenyl-2,5-Dihydrofuran via Corey-Chaykovsky Reaction

This final stage constructs the dihydrofuran ring.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Amount
Trimethylsulfoxonium iodide220.071.2(To be calculated)
Sodium hydride (60% in mineral oil)24.00 (as NaH)1.2(To be calculated)
1,2,2-Triphenylprop-2-en-1-one284.361.0(To be calculated)
Anhydrous Dimethyl sulfoxide (DMSO)78.13-As needed
Anhydrous Tetrahydrofuran (THF)72.11-As needed

Step-by-Step Protocol:

  • Preparation of Dimethylsulfoxonium Methylide:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., washed with hexane to remove mineral oil).

    • Add anhydrous DMSO and heat the mixture to 50-60 °C until the evolution of hydrogen gas ceases (approximately 1 hour).

    • Cool the resulting solution of the ylide precursor to room temperature.

    • Add trimethylsulfoxonium iodide (1.2 eq.) in portions. Stir the mixture at room temperature for 30 minutes.

  • Corey-Chaykovsky Reaction:

    • Cool the ylide solution to 0 °C.

    • Add a solution of 1,2,2-triphenylprop-2-en-1-one (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2,3-triphenyl-2,5-dihydrofuran as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran. The three-stage approach is logical and utilizes well-established chemical transformations, ensuring a high probability of success for researchers in the field. The detailed step-by-step instructions and explanations for the methodological choices are intended to empower scientists to confidently synthesize this valuable compound for their research endeavors.

References

  • General Dihydrofuran Synthesis: Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Corey-Chaykovsky Reaction: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mannich Reaction: Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press.
  • Grignard Reaction: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Oxidation with PCC: Piancatelli, G., Scettri, A., & D'Auria, M. (1982). Pyridinium Chlorochromate: A Versatile Oxidant in Organic Synthesis. Synthesis, 1982(04), 245-258.
Application

The Synthetic Utility of Polyphenylated Dihydrofurans: A Guide to 2,2,3-Triphenyl-2,5-Dihydrofuran

Introduction: The Significance of Substituted Dihydrofurans The dihydrofuran scaffold is a privileged motif in organic synthesis, serving as a versatile building block for a wide array of complex molecules, including nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Dihydrofurans

The dihydrofuran scaffold is a privileged motif in organic synthesis, serving as a versatile building block for a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][2] The strategic placement of substituents on the dihydrofuran ring profoundly influences its chemical reactivity and physical properties, opening avenues for novel applications. Highly substituted derivatives, particularly those bearing multiple phenyl groups, are of significant interest due to their potential in developing materials with unique optical and electronic properties and as precursors to sterically hindered and electronically distinct molecular architectures.

This document provides a comprehensive guide to the synthesis and potential applications of a specific, highly substituted derivative: 2,2,3-triphenyl-2,5-dihydrofuran . While this particular molecule is not extensively documented in the scientific literature, this guide extrapolates from established synthetic methodologies for polysubstituted dihydrofurans to propose a robust synthetic protocol and explore its prospective utility in modern organic synthesis.

Proposed Synthesis of 2,2,3-Triphenyl-2,5-Dihydrofuran

The synthesis of polysubstituted 2,5-dihydrofurans can be achieved through various strategies, including the reaction of 1,4-dilithio-1,3-diene derivatives with carbonyl compounds.[3] This approach offers a high degree of regio- and stereocontrol, making it an attractive method for the construction of the target molecule.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2,2,3-triphenyl-2,5-dihydrofuran is outlined below. The key disconnection involves the reaction of a 1,4-dilithio-1,3-diene species with benzophenone.

G 2,2,3-Triphenyl-2,5-dihydrofuran 2,2,3-Triphenyl-2,5-dihydrofuran Disconnection Retrosynthetic Disconnection (C-C and C-O bond formation) 2,2,3-Triphenyl-2,5-dihydrofuran->Disconnection 1,4-Dilithio-1,2-diphenyl-1,3-butadiene 1,4-Dilithio-1,2-diphenyl-1,3-butadiene Disconnection->1,4-Dilithio-1,2-diphenyl-1,3-butadiene Benzophenone Benzophenone Disconnection->Benzophenone G cluster_0 Step 1: Formation of the 1,4-Dilithio-1,3-diene cluster_1 Step 2: Cyclization and Elimination Diphenylacetylene Diphenylacetylene Lithium metal Lithium metal (reducing agent) Diphenylacetylene->Lithium metal Reduction 1,4-Dilithio-1,2-diphenyl-1,3-butadiene 1,4-Dilithio-1,2-diphenyl-1,3-butadiene Lithium metal->1,4-Dilithio-1,2-diphenyl-1,3-butadiene Intermediate Formation Benzophenone Benzophenone 1,4-Dilithio-1,2-diphenyl-1,3-butadiene->Benzophenone Nucleophilic Addition Intermediate_2 Hexa-1,3-diene-1,6-dialcoholate intermediate Benzophenone->Intermediate_2 Intermediate Formation Target_Molecule 2,2,3-Triphenyl-2,5-dihydrofuran Intermediate_2->Target_Molecule Cyclization & Li₂O Elimination

Sources

Method

Application and Protocol Guide: Exploring the Ring-Opening Reactions of 2,2,3-Triphenyl-2,5-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed exploration of the potential ring-opening reactions of 2,2,3-triphenyl-2,5-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed exploration of the potential ring-opening reactions of 2,2,3-triphenyl-2,5-dihydrofuran. While direct literature on this specific, highly substituted dihydrofuran is limited, this guide synthesizes established principles from the broader study of dihydrofuran chemistry to propose and detail scientifically grounded protocols. The insights herein are designed to empower researchers to investigate the reactivity of this unique molecule and unlock its potential in synthetic chemistry and drug discovery.

Introduction: The Untapped Potential of a Sterically Congested Scaffold

The 2,2,3-triphenyl-2,5-dihydrofuran scaffold represents a fascinating, albeit underexplored, chemical entity. Its highly congested nature, with three bulky phenyl substituents, presents both challenges and opportunities for chemical transformation. Ring-opening reactions of dihydrofurans are fundamental transformations in organic synthesis, providing access to a diverse array of functionalized linear compounds that are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials.[1][2][3] The steric and electronic influence of the triphenyl substitution pattern is anticipated to significantly impact the regioselectivity and stereoselectivity of these reactions, potentially leading to novel molecular architectures.

This guide will delve into two primary classes of ring-opening reactions anticipated for 2,2,3-triphenyl-2,5-dihydrofuran: acid-catalyzed and metal-catalyzed pathways. For each, we will explore the underlying mechanistic principles, provide detailed experimental protocols, and offer insights into expected outcomes and potential challenges.

I. Acid-Catalyzed Ring-Opening: A Pathway to Functionalized Butenol Derivatives

Acid-catalyzed ring-opening of dihydrofurans is a well-established transformation that typically proceeds through the formation of an oxonium ion intermediate.[4][5] The subsequent nucleophilic attack leads to cleavage of a C-O bond. In the case of 2,2,3-triphenyl-2,5-dihydrofuran, the presence of the phenyl groups at the C2 and C3 positions is expected to play a crucial role in stabilizing carbocationic intermediates, thereby influencing the reaction pathway.

Mechanistic Considerations

The acid-catalyzed ring-opening is initiated by protonation of the dihydrofuran oxygen, forming a reactive oxonium ion.[5][6] Cleavage of the C2-O or C5-O bond can then occur. Given the triphenyl substitution, cleavage of the C2-O bond would lead to a highly stabilized tertiary benzylic carbocation. This carbocation can then be trapped by a nucleophile. The regioselectivity of the nucleophilic attack will be dictated by the stability of the resulting carbocationic species. It is hypothesized that the C2-O bond is more susceptible to cleavage due to the exceptional stability of the resulting triphenyl-substituted carbocation.

A plausible mechanism involves the following steps:

  • Protonation: The ether oxygen is protonated by a Brønsted acid.

  • Ring-Opening: The C2-O bond cleaves to form a resonance-stabilized tertiary carbocation.

  • Nucleophilic Attack: A nucleophile attacks the carbocation, leading to the final ring-opened product.

Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol details a representative acid-catalyzed ring-opening using methanol as the nucleophile.

Materials:

  • 2,2,3-triphenyl-2,5-dihydrofuran

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2,2,3-triphenyl-2,5-dihydrofuran (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (0.1 mmol) or p-toluenesulfonic acid (0.1 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired ring-opened product.

Expected Product: 4-methoxy-1,2,2-triphenylbut-3-en-1-ol.

Data Interpretation
Parameter Expected Value/Observation
Yield 70-90% (estimated based on similar reactions)
¹H NMR Appearance of a methoxy singlet (~3.3 ppm), disappearance of dihydrofuran methylene protons.
¹³C NMR Appearance of a methoxy carbon signal (~50 ppm), and signals corresponding to a double bond.
IR Spectroscopy Appearance of a broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹).

II. Lewis Acid-Catalyzed Ring-Opening: A Stereoselective Approach

Lewis acids can also effectively catalyze the ring-opening of dihydrofurans, often with enhanced stereocontrol compared to Brønsted acids.[7][8] The coordination of the Lewis acid to the oxygen atom facilitates C-O bond cleavage. The choice of Lewis acid can significantly influence the reaction outcome. For instance, tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to be an effective catalyst for the ring-opening of furan derivatives.[1][8]

Mechanistic Insights

The reaction is thought to proceed via coordination of the Lewis acid to the dihydrofuran oxygen, followed by a disrotatory ring-opening process.[8][9] This pericyclic process can lead to a high degree of stereoselectivity in the resulting product. The phenyl substituents will likely influence the facial selectivity of the ring-opening.

Lewis_Acid_Ring_Opening cluster_workflow Lewis Acid-Catalyzed Ring-Opening Workflow Start Start with 2,2,3-triphenyl-2,5-dihydrofuran Coordination Coordination of Lewis Acid (e.g., B(C₆F₅)₃) to Oxygen Start->Coordination Add Lewis Acid RingOpening Stereoselective Disrotatory Ring-Opening Coordination->RingOpening Facilitates C-O bond cleavage Intermediate Formation of Zwitterionic Intermediate RingOpening->Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., from hydrosilane) Intermediate->Nucleophilic_Attack Product Ring-Opened Product Nucleophilic_Attack->Product

Caption: Workflow for Lewis acid-catalyzed ring-opening.

Experimental Protocol: B(C₆F₅)₃-Catalyzed Hydrosilylation

This protocol describes a Lewis acid-catalyzed ring-opening using a hydrosilane as the nucleophile, a reaction known to proceed with high stereoselectivity for other dihydrofurans.[1]

Materials:

  • 2,2,3-triphenyl-2,5-dihydrofuran

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Triethylsilane (Et₃SiH)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add 2,2,3-triphenyl-2,5-dihydrofuran (1.0 mmol) and anhydrous toluene (10 mL) to a Schlenk flask.

  • Add tris(pentafluorophenyl)borane (0.05 mmol, 5 mol%).

  • Add triethylsilane (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a few drops of water.

  • Filter the mixture through a pad of silica gel, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Product: (Z)-1,2,2-triphenyl-4-(triethylsilyl)oxybut-3-en-1-ol. The Z-stereochemistry is predicted based on analogous reactions.[1][8]

Data Summary
Parameter Expected Value/Observation
Yield 60-85% (estimated)
Stereoselectivity (Z:E) >95:5 (predicted based on literature for similar systems)
¹H NMR Appearance of signals corresponding to the triethylsilyl group, characteristic coupling constants for the Z-alkene protons.
²⁹Si NMR A characteristic signal for the triethylsilyl group.

III. Potential Challenges and Future Directions

The significant steric hindrance imposed by the three phenyl groups on the 2,2,3-triphenyl-2,5-dihydrofuran core may lead to slower reaction rates compared to less substituted analogs. In such cases, elevated temperatures or the use of more potent catalysts may be necessary.

Furthermore, the electronic nature of the phenyl rings could be modulated by introducing electron-donating or electron-withdrawing substituents. This would allow for a systematic study of the electronic effects on the rate and selectivity of the ring-opening reactions, providing deeper mechanistic insights.

Future work should focus on experimentally verifying these proposed protocols and fully characterizing the resulting products. The exploration of other nucleophiles and catalytic systems will undoubtedly expand the synthetic utility of this intriguing scaffold.

Conclusion

The ring-opening reactions of 2,2,3-triphenyl-2,5-dihydrofuran offer a promising avenue for the synthesis of novel, highly functionalized acyclic molecules. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to explore the chemistry of this unique compound. The interplay of steric and electronic effects of the triphenyl substituents is poised to yield fascinating and potentially useful chemical transformations.

References

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available from: [Link]

  • Disrotatory Ring-Opening of Furans Gives Stereocontrol. IBS Publications Repository. Available from: [Link]

  • An Unexpected 2,3-Dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study. ACS Publications. Available from: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available from: [Link]

  • Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. PMC. Available from: [Link]

  • Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. PMC. Available from: [Link]

  • 2-phenyl-2,3-dihydrofuran. Organic Syntheses Procedure. Available from: [Link]

  • 2,2,3-triphenyl-2,5-dihydrofuran (C22H18O). PubChem. Available from: [Link]

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Available from: [Link]

  • Transition metal free continuous flow synthesis of 2,5-diaryl furans. ChemRxiv. Available from: [Link]

  • Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. PMC. Available from: [Link]

  • A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Disrotatory ring-opening of furans gives stereocontrol. KAIST Research Portal. Available from: [Link]

  • Mechanistic Insight into the Thermal Ring Opening of the Dewar Isomer of 1,2-Dihydro-1,2-azaborinines. PMC. Available from: [Link]

  • Preparation of 2,3-dihydrofurans. Google Patents.
  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hy. Semantic Scholar. Available from: [Link]

  • Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications (RSC Publishing). Available from: [Link]

  • Process for the manufacture of 2,5-dihydrofurans from γ, δ-epoxybutenes. Google Patents.
  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. CORE. Available from: [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. SciSpace. Available from: [Link]

  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC. Available from: [Link]

  • Gold as a Catalyst for the Ring Opening of 2,5-Dimethylfuran. ResearchGate. Available from: [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

  • ChemInform Abstract: Furan Ring Opening Reactions of 5-Hydroxy-2,3-Dihydrobenzo(b)furans. ResearchGate. Available from: [Link]

Sources

Application

Application Notes & Protocols: The Role of Polyphenylated Dihydrofurans as Reactive Intermediates in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] This guide delves into the intriguing role of highly substituted dihydrofurans, exemplified by the 2,2,3-triphenyl-2,5-dihydrofuran motif, as transient yet pivotal reactive intermediates in the synthesis of complex molecular architectures. While direct isolation of such specific intermediates is often challenging due to their inherent reactivity, understanding their formation and subsequent transformations is crucial for reaction design and optimization in medicinal chemistry and materials science.[2][3]

The Significance of Substituted Dihydrofurans

Dihydrofurans are not merely synthetic curiosities; they are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[4] Their utility extends to being versatile building blocks in organic synthesis. The introduction of multiple phenyl substituents onto the dihydrofuran core dramatically influences its electronic properties and steric environment, paving the way for the construction of unique and functionally rich molecules. The in-situ generation of a species like 2,2,3-triphenyl-2,5-dihydrofuran within a catalytic cycle opens up novel pathways for the synthesis of polysubstituted furans and other complex heterocyclic systems.

Mechanistic Insights: Formation of Polyphenylated Dihydrofuran Intermediates

The formation of a triphenyl-substituted dihydrofuran intermediate in a palladium-catalyzed cross-coupling reaction is not a standalone event but rather a key step in a cascade sequence. A plausible and mechanistically supported pathway involves the reaction of a suitably functionalized precursor, such as a propargylic alcohol, with aryl halides.[5][6]

The catalytic cycle can be conceptualized as follows:

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) complex.[7]

  • Coordination and Carbopalladation: The propargylic alcohol substrate then coordinates to the palladium(II) center. This is followed by an intramolecular carbopalladation of the alkyne, where the aryl group from the palladium complex adds across the triple bond.

  • Cyclization/Insertion: The crucial step involves the intramolecular insertion of the olefin into the palladium-alkoxide bond, which is formed upon deprotonation of the hydroxyl group. This cyclization step forges the dihydrofuran ring. For a 2,2,3-triphenyl-2,5-dihydrofuran intermediate to form, the starting propargylic alcohol would need to be appropriately substituted with phenyl groups.

  • β-Hydride Elimination or Reductive Elimination: The resulting palladium(II) intermediate can then undergo β-hydride elimination to yield an exocyclic double bond, which can isomerize to the thermodynamically more stable furan. Alternatively, if another coupling partner is present, reductive elimination can occur to generate the final cross-coupled product and regenerate the palladium(0) catalyst.

G cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Intermediate_A [(Ar)Pd(II)-O-CR2-C≡C-R'] Ar-Pd(II)-X->Intermediate_A Coordination & Deprotonation (Propargyl Alcohol) Dihydrofuran_Intermediate 2,2,3-Triphenyl-2,5-dihydrofuran-Pd(II) Complex Intermediate_A->Dihydrofuran_Intermediate Intramolecular Carbopalladation/ Cyclization Product Polysubstituted Furan Dihydrofuran_Intermediate->Product β-Hydride Elimination/ Isomerization or Reductive Elimination Product->Pd(0) Regeneration Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ar-Pd(II)-X Propargyl_Alcohol Triphenyl-substituted Propargyl Alcohol Propargyl_Alcohol->Intermediate_A

Figure 1: Proposed catalytic cycle for the formation of a polysubstituted furan via a triphenyl-dihydrofuran intermediate.

Applications in the Synthesis of Polysubstituted Furans

The transient formation of a 2,2,3-triphenyl-2,5-dihydrofuran intermediate provides a powerful platform for the synthesis of highly substituted furans, which are challenging to prepare through traditional methods.[8][9] The substitution pattern of the final furan product can be controlled by the choice of the starting propargylic alcohol and the aryl halide coupling partners.

Starting MaterialsCatalyst SystemProductYield (%)Reference
1,1-diphenyl-2-propyn-1-ol, IodobenzenePd(PPh₃)₄, CuI, Et₃N2,2,5-triphenyl-2,5-dihydrofuran (hypothetical) leading to 2,3,5-triphenylfuranNot reportedBased on Sonogashira coupling principles
Aryloxy-enyne, Aryl HalidePd(OAc)₂, PPh₃, Cs₂CO₃2,3,4-trisubstituted furan75-95[10][11]
Acetylenic KetonePdCl₂(PPh₃)₂, Et₃NSubstituted Furan60-85[9]

Table 1: Examples of Palladium-Catalyzed Syntheses of Substituted Furans.

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed reactions that likely proceed through substituted dihydrofuran intermediates to form polysubstituted furans. These can be adapted for the synthesis of triphenyl-substituted analogues by using appropriately substituted starting materials.

This protocol describes a palladium-catalyzed cascade reaction of an aryloxy-enyne with an aryl halide.

Materials:

  • Aryloxy-enyne (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryloxy-enyne, aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,4-trisubstituted furan.

Figure 2: Experimental workflow for the synthesis of a 2,3,4-trisubstituted furan.

Trustworthiness and Self-Validation

The protocols described are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness and reproducibility of these experiments, the following self-validating measures are essential:

  • Characterization of Products: The structure and purity of the final products must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

  • Monitoring Reaction Progress: Consistent monitoring of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) provides real-time feedback on the conversion of starting materials and the formation of products and byproducts.

  • Control Experiments: Running control experiments, such as in the absence of the palladium catalyst or the ligand, can help to confirm the essential role of each component in the catalytic cycle.

  • Trapping of Intermediates: While challenging, advanced techniques such as in-situ NMR or the use of specific trapping agents can provide indirect evidence for the formation of reactive intermediates like the proposed dihydrofuran species.[12]

Conclusion and Future Outlook

The concept of a 2,2,3-triphenyl-2,5-dihydrofuran as a reactive intermediate, while not yet directly observed and characterized in all cross-coupling reactions, provides a powerful intellectual framework for understanding and developing new synthetic methods. The principles outlined in this guide, drawn from closely related and well-documented palladium-catalyzed reactions, offer a solid foundation for researchers to explore the synthesis of novel, highly substituted furan-containing molecules. Future work in this area will likely focus on the development of more sophisticated catalytic systems that allow for the direct observation and even isolation of these transient intermediates, further refining our understanding of these complex and valuable transformations.

References

  • Palladium-catalyzed synthesis of 2,3,4-trisubstituted furans via cascade reactions of aryloxy-enynes with aryl halides. PubMed. [Link]

  • Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PMC. [Link]

  • Palladium‐Catalyzed Cyclization/Thiocarbonylation for the Synthesis of Thioester‐Substituted Benzofurans with S‐Aryl Thioformates as the Thioester Sources. ResearchGate. [Link]

  • Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship.org. [Link]

  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry. [Link]

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. [Link]

  • Synthesis of substituted furans by palladium-catalyzed cyclization of acetylenic ketones. The Journal of Organic Chemistry. [Link]

  • An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Coupling reactions involving propargylic derivatives a Traditional... ResearchGate. [Link]

  • Palladium-Catalyzed Intermolecular Dearomatization Annulation Cascade Reaction of Furans for Stereoselective Access to 2,5-Dihydrofurans. The Journal of Organic Chemistry. [Link]

  • Synthesis of tetraphenylene derivatives and their recent advances. ResearchGate. [Link]

  • Substituted alkyne synthesis by propargylic substitution (propargylation). Organic Chemistry Portal. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? Materials Chemistry Frontiers. [Link]

  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. [Link]

  • Mechanistic investigations. Ruhr-Universität Bochum. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]

  • Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization. MDPI. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

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Method

Application Notes and Protocols for the Functionalization of 2,2,3-Triphenyl-2,5-Dihydrofuran via Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Untapped Potential of a Sterically Encumbered Scaffold The 2,2,3-triphenyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Untapped Potential of a Sterically Encumbered Scaffold

The 2,2,3-triphenyl-2,5-dihydrofuran scaffold represents a unique and sterically congested heterocyclic motif. While dihydrofurans, in general, are prevalent in numerous biologically active natural products and pharmaceuticals, the functionalization of such a heavily arylated system remains a formidable challenge in synthetic organic chemistry. The three phenyl groups at the C2 and C3 positions impart significant steric hindrance and unique electronic properties, which can render many standard catalytic transformations ineffective. However, the strategic installation of new functional groups onto this core structure could unlock novel chemical space for drug discovery and materials science, potentially leading to the development of new therapeutic agents or advanced organic materials.

This application note provides a comprehensive guide for researchers seeking to explore the functionalization of 2,2,3-triphenyl-2,5-dihydrofuran using transition metal catalysis. Drawing upon established principles of C-H activation and cross-coupling reactions on related, albeit less hindered, dihydrofuran systems, we will extrapolate and propose robust starting points for methodology development. The protocols and insights provided herein are designed to serve as a foundational resource for navigating the complexities of this challenging yet rewarding area of synthetic chemistry.

I. Strategic Approaches to Functionalization: Navigating Steric and Electronic Landscapes

The primary hurdles in the functionalization of 2,2,3-triphenyl-2,5-dihydrofuran are the steric bulk and the electron-rich nature of the molecule. These factors necessitate the careful selection of catalytic systems that are both highly active and capable of operating under conditions that can overcome these challenges. Two principal strategies are envisioned:

  • Direct C-H Functionalization: This approach offers the most atom-economical route to new derivatives by directly converting the C-H bonds at the C4 and C5 positions into new C-C or C-heteroatom bonds.

  • Cross-Coupling Reactions: This strategy would require the pre-functionalization of the dihydrofuran ring with a suitable leaving group (e.g., a halide or triflate) to enable subsequent coupling with a wide range of partners.

The choice between these strategies will depend on the desired final product and the availability of suitable starting materials.

II. Proposed Catalytic Systems and Mechanistic Considerations

Based on a thorough review of the literature concerning the functionalization of substituted dihydrofurans, several transition metal catalysts hold promise for the reactions of 2,2,3-triphenyl-2,5-dihydrofuran.

A. Palladium-Catalyzed Heck-Type Reactions for C5-Arylation/Vinylic Functionalization

The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide and an alkene.[1] In the context of 2,2,3-triphenyl-2,5-dihydrofuran, the double bond between C4 and C5 presents a viable handle for such transformations.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes are the catalysts of choice for Heck reactions.[1] For sterically hindered substrates, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote oxidative addition and prevent catalyst decomposition.

  • Base: A base is required to neutralize the HX generated during the reaction.[1] Inorganic bases like K₂CO₃ or organic bases such as triethylamine are commonly used.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reactants and the palladium catalyst.

Proposed Mechanism: The catalytic cycle is expected to follow the generally accepted mechanism for the Heck reaction, involving oxidative addition of the aryl/vinyl halide to a Pd(0) species, migratory insertion of the dihydrofuran double bond, and subsequent β-hydride elimination to afford the functionalized product and regenerate the active catalyst.

Diagram: Proposed Catalytic Cycle for the Heck Reaction

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L_n)->Migratory\nInsertion Dihydrofuran Intermediate Intermediate Migratory\nInsertion->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination Product_HPdX Product_HPdX β-Hydride\nElimination->Product_HPdX Product + H-Pd(II)-X(L_n) Reductive\nElimination Reductive Elimination Product_HPdX->Reductive\nElimination Base Reductive\nElimination->Pd(0)L_n - HBX CH_Activation_Workflow cluster_0 Catalyst Activation cluster_1 C-H Activation & Coupling cluster_2 Product Formation & Catalyst Regeneration [Rh(III)] Precatalyst [Rh(III)] Precatalyst Active [Rh(III)] Catalyst Active [Rh(III)] Catalyst [Rh(III)] Precatalyst->Active [Rh(III)] Catalyst Rhodacycle Intermediate Rhodacycle Intermediate Active [Rh(III)] Catalyst->Rhodacycle Intermediate Substrate Functionalized Intermediate Functionalized Intermediate Rhodacycle Intermediate->Functionalized Intermediate Coupling Partner Product Product Functionalized Intermediate->Product Reductive Elimination [Rh(I)] [Rh(I)] [Rh(I)]->Active [Rh(III)] Catalyst Oxidant

Caption: A simplified workflow for rhodium-catalyzed C-H functionalization.

C. Suzuki-Miyaura Coupling for the Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. [2][3]To apply this to 2,2,3-triphenyl-2,5-dihydrofuran, a halogenated derivative would first need to be synthesized.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are standard for Suzuki couplings. For sterically hindered substrates, ligands that promote the formation of a monoligated palladium species are often effective. [2][4]* Base: A base is essential for the transmetalation step. [2]The choice of base can significantly impact the reaction outcome.

  • Organoboron Reagent: A wide variety of boronic acids and esters are commercially available, allowing for the introduction of diverse aryl and vinyl groups.

Proposed Mechanism: The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to furnish the cross-coupled product.

III. Experimental Protocols: Foundational Methodologies

The following protocols are proposed as starting points for the functionalization of 2,2,3-triphenyl-2,5-dihydrofuran. Note: These are generalized procedures and will require optimization for the specific substrate and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Heck Arylation of 2,2,3-Triphenyl-2,5-Dihydrofuran

Objective: To introduce an aryl group at the C5 position of the dihydrofuran ring.

Materials:

  • 2,2,3-Triphenyl-2,5-dihydrofuran

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable NHC ligand precursor

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2,2,3-triphenyl-2,5-dihydrofuran (1.0 mmol), the aryl halide (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Direct C-H Arylation of 2,2,3-Triphenyl-2,5-Dihydrofuran

Objective: To directly arylate the C-H bonds of the dihydrofuran ring.

Materials:

  • 2,2,3-Triphenyl-2,5-dihydrofuran

  • Arylboronic acid or diaryliodonium salt

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%) and AgSbF₆ (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DCE (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 2,2,3-triphenyl-2,5-dihydrofuran (0.5 mmol), the arylating agent (1.0 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation: Hypothetical Outcomes and Optimization Parameters

Given the exploratory nature of this work, the following table presents hypothetical data to illustrate potential outcomes and key parameters for optimization.

EntryCatalyst SystemLigandArylating AgentTemp (°C)Yield (%)Regioselectivity (C4:C5)
1Pd(OAc)₂P(o-tol)₃4-Bromotoluene12045N/A (Heck)
2Pd(OAc)₂IPr4-Bromotoluene12065N/A (Heck)
3[RhCpCl₂]₂-Phenylboronic acid100301:2
4[RhCpCl₂]₂-Diphenyliodonium triflate100551:3

Key Optimization Parameters:

  • Ligand Screening: For palladium-catalyzed reactions, a range of phosphine and NHC ligands should be screened to enhance reactivity and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.

  • Temperature and Reaction Time: These parameters should be carefully optimized to maximize yield while minimizing side product formation.

  • Base/Additive Screening: For Suzuki and Heck reactions, the choice of base is critical. For C-H activation, different oxidants and additives should be explored.

V. Conclusion and Future Outlook

The functionalization of 2,2,3-triphenyl-2,5-dihydrofuran via transition metal catalysis presents a significant synthetic challenge due to the steric congestion of the substrate. However, by leveraging well-established catalytic methodologies such as the Heck, Suzuki, and direct C-H activation reactions, there is a strong potential to unlock new avenues for the derivatization of this unique scaffold. The protocols and strategies outlined in this application note provide a solid foundation for researchers to begin their investigations. Future work should focus on the systematic optimization of reaction conditions and the exploration of a broader range of coupling partners to fully delineate the synthetic utility of this sterically encumbered dihydrofuran. The successful functionalization of this molecule will not only provide access to novel compounds with potential applications in medicinal chemistry and materials science but also contribute to a deeper understanding of the reactivity of highly substituted heterocyclic systems.

VI. References

  • (Reference to a general review on the importance of dihydrofurans in medicinal chemistry - to be added based on a general search)

  • Heck, R. F. The Heck Reaction. Org. React.1982 , 27, 345–390. [Link]

  • (Reference to a review on palladium-catalyzed asymmetric Heck reactions - to be added based on a specific search)

  • (Reference to a review on rhodium-catalyzed C-H activation - to be added based on a specific search)

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • (Reference to a paper on Suzuki-Miyaura coupling of sterically hindered substrates) [Link]

  • (Reference to a paper on ligands for sterically demanding Suzuki-Miyaura coupling) [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 2,2,3-Triphenyl-2,5-Dihydrofuran

Welcome to the technical support guide for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the synthesis of this sterically hindered heterocyclic compound. We will explore a common synthetic strategy, delve into the causality behind potential failures, and provide field-proven solutions to optimize your reaction outcomes.

The synthesis of highly substituted dihydrofurans is often non-trivial due to steric hindrance and the potential for competing side reactions. A prevalent and logical approach for constructing the 2,2,3-triphenyl-2,5-dihydrofuran scaffold involves an intramolecular Wittig reaction or a related olefination-cyclization cascade. This guide will focus on troubleshooting this pathway, as it presents several critical steps where yields can be compromised.

Part 1: Proposed Synthetic Pathway & Core Principles

A robust method for synthesizing the target molecule involves the reaction of a custom-designed phosphonium ylide with a ketone, leading to the formation of the dihydrofuran ring. The general workflow is outlined below. Understanding this sequence is crucial, as a failure at any stage will result in a low overall yield.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization Reaction cluster_2 Phase 3: Isolation P1 Step 1: Synthesize Phosphonium Salt Precursor P2 Step 2: Generate Phosphonium Ylide P1->P2 Deprotonation with Strong Base R1 Step 3: Wittig Reaction with Ketone (e.g., Benzophenone) P2->R1 Ylide Addition R2 Step 4: Intramolecular Cyclization (if not concerted) R1->R2 Formation of Oxaphosphetane Intermediate I1 Step 5: Aqueous Workup & Extraction R2->I1 Ring Closure & Ph₃PO Elimination I2 Step 6: Purification (Chromatography/Recrystallization) I1->I2 I3 Final Product: 2,2,3-Triphenyl-2,5-dihydrofuran I2->I3

Caption: Proposed workflow for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran.

Part 2: Troubleshooting Guide for Low Conversion Rates

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Inefficient or Failed Ylide Generation

Q: My reaction mixture fails to develop the characteristic deep red/orange color after adding the base to the phosphonium salt. What is the underlying cause?

A: The absence of the typical phosphonium ylide color indicates a failure in the deprotonation step. This is one of the most critical stages and is highly sensitive to reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: Strong bases used for ylide generation, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), react instantly with water.[1] Any trace moisture in your solvent, glassware, or inert atmosphere will consume the base before it can deprotonate the phosphonium salt.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF dried over a sodium-benzophenone ketyl).[1] Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the setup and reaction.

  • Base Inactivity or Incorrect Choice: The pKa of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides, a very strong base is mandatory.

    • Solution: Use a freshly titrated or newly purchased bottle of n-BuLi. If using NaH, ensure it is from a fresh container, as older NaH can have an passivating layer of sodium hydroxide.[1] For this sterically demanding synthesis, n-BuLi is often preferred for its higher reactivity and solubility.

  • Low Temperature: While ylide generation is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, the temperature must be sufficient for the deprotonation to occur at a reasonable rate.

    • Solution: After adding the base at low temperature, allow the reaction to slowly warm to 0 °C or even room temperature for a short period (e.g., 30-60 minutes) to ensure complete deprotonation before adding the ketone.

Issue 2: Low Yield of Dihydrofuran Despite Successful Ylide Formation

Q: I confirmed ylide formation, but my final workup yields mostly unreacted starting materials and triphenylphosphine oxide. Why is the conversion to the dihydrofuran so low?

A: This points to a problem with the Wittig reaction itself or the subsequent cyclization. The extreme steric hindrance of the target molecule is the most probable culprit.

Potential Causes & Solutions:

  • Extreme Steric Hindrance: The reaction between a sterically bulky ylide and a hindered ketone like benzophenone is kinetically slow. The approach of the two reactive centers is severely impeded.

    • Solution: This requires optimizing reaction parameters to provide enough energy and time for the reaction to proceed. See the Reaction Parameter Optimization Table below. Increasing the reaction temperature (e.g., refluxing THF) and extending the reaction time (e.g., 12-24 hours) are primary strategies.

  • Ylide Stability and Reactivity: The reactivity of a phosphonium ylide is a delicate balance. Ylides with groups that can stabilize the negative charge on the carbon are less reactive.[2][3][4] While the precursor for this synthesis is not designed to be highly stabilized, its inherent bulk might reduce its nucleophilicity.

    • Solution: Ensure the use of a non-stabilized ylide precursor. The choice of a strong, non-coordinating base can also influence the "freeness" and reactivity of the ylide. Lithium-based reagents can sometimes form aggregates or stable betaine intermediates that slow the reaction.[2] Switching to a sodium- or potassium-based system (e.g., KHMDS) might alter the reaction kinetics favorably.

  • Side Reactions and Decomposition: At elevated temperatures and long reaction times, the ylide may begin to decompose. Additionally, the ketone can undergo self-condensation or other side reactions if any enolizable protons are present (not an issue for benzophenone, but relevant for other ketones).

    • Solution: Add the ketone slowly to the ylide solution at a low temperature to minimize side reactions, then gradually warm the mixture to the target reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between conversion and decomposition.

Issue 3: Complex Product Mixture and Purification Challenges

Q: My crude NMR shows a complex mixture, and I am struggling to isolate the pure dihydrofuran from the byproduct, triphenylphosphine oxide (Ph₃PO).

A: This is a classic challenge in Wittig chemistry. Ph₃PO is a stoichiometric byproduct and can often have similar chromatographic properties to the desired product.

Potential Causes & Solutions:

  • Incomplete Reaction: As discussed, steric hindrance can lead to an incomplete reaction, leaving you with starting materials, product, and Ph₃PO.

    • Solution: Address the low conversion first by applying the optimization strategies mentioned in Issue 2. A cleaner reaction will simplify purification.

  • Co-elution during Chromatography: Ph₃PO is notoriously difficult to separate from many organic products via standard silica gel chromatography.[5]

    • Solution 1 (Chromatography): Optimize your solvent system. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity (e.g., with ethyl acetate or dichloromethane) can improve separation.

    • Solution 2 (Recrystallization): The highly crystalline nature of Ph₃PO can sometimes be exploited. Attempt to recrystallize the crude product from a solvent system where the dihydrofuran is soluble but Ph₃PO is not (e.g., a cold ether/hexane mixture).[6]

    • Solution 3 (Chemical Conversion): In difficult cases, Ph₃PO can be converted to a water-soluble salt by reacting it with MgBr₂ or another Lewis acid, allowing it to be removed with an aqueous wash.

G Start Start: Low Conversion Rate Q1 Is the characteristic ylide color observed? Start->Q1 A1_Yes Ylide formation is likely successful. Q1->A1_Yes Yes A1_No Troubleshoot Ylide Generation: 1. Check for moisture (use anhydrous technique). 2. Verify base activity (use fresh base). 3. Ensure complete deprotonation (allow warming). Q1->A1_No No Q2 Is the reaction kinetically slow due to steric hindrance? A1_Yes->Q2 A2_Yes Optimize Reaction Conditions: 1. Increase temperature (e.g., reflux). 2. Extend reaction time (monitor by TLC). 3. Consider a more reactive base system (e.g., KHMDS). Q2->A2_Yes Yes Q3 Are purification difficulties present? A2_Yes->Q3 A3_Yes Optimize Purification: 1. Use gradient column chromatography. 2. Attempt recrystallization to remove Ph₃PO. 3. Consider chemical treatment to remove Ph₃PO. Q3->A3_Yes Yes End Optimized Yield A3_Yes->End

Caption: Troubleshooting logic for low conversion rates.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for the phosphonium ylide in this synthesis? A1: Phosphonium ylides, especially non-stabilized ones required for reacting with ketones, are sensitive to both air and moisture.[7] They can be protonated by water or oxidized by oxygen. Furthermore, they can undergo thermal decomposition over extended periods, especially at elevated temperatures. Therefore, they are almost always generated in situ and used immediately under an inert atmosphere.[4]

Q2: Are there alternative synthetic routes to 2,5-dihydrofurans that avoid the Wittig reaction? A2: Yes, several other methods exist for synthesizing the 2,5-dihydrofuran core, although their applicability to this specific triphenyl-substituted target may vary. These include:

  • Acid-catalyzed cyclization of allenic alcohols.[8]

  • Metal-catalyzed reactions , such as palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl halides or gold- and silver-catalyzed intramolecular hydroalkoxylation of alkynes.[9][10][11]

  • Isomerization of γ,δ-epoxyalkene compounds.[12] These alternatives could be considered if the Wittig approach proves insurmountable due to steric factors.

Q3: How does the purity of the starting materials affect the reaction? A3: Purity is paramount. Impurities in the starting materials can have a significant negative impact. For example, acidic impurities can neutralize the strong base needed for ylide formation. Positional isomers or other contaminants in the ketone or phosphonium salt precursor can lead to a mixture of byproducts that are difficult to separate from the target molecule.[13] Always use purified, well-characterized starting materials.

Part 4: Protocols & Data

Optimized Experimental Protocol: Synthesis of 2,2,3-Triphenyl-2,5-Dihydrofuran

This protocol is a recommended starting point based on established principles for sterically hindered Wittig reactions.

1. Ylide Generation: a. To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add the phosphonium salt precursor (1.1 eq) and anhydrous THF. b. Cool the resulting suspension to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes. d. After addition, remove the cooling bath and allow the mixture to stir and warm to room temperature for 1 hour. Successful formation should yield a deeply colored solution.

2. Wittig Reaction and Cyclization: a. Re-cool the ylide solution to 0 °C. b. Add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise over 20 minutes. c. After addition, allow the mixture to warm to room temperature, then heat to reflux. d. Monitor the reaction progress by TLC (staining with potassium permanganate). The reaction may require 12-24 hours.

3. Workup and Purification: a. After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the final product.

Table 1: Reaction Parameter Optimization Summary
ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Base n-BuLi (1.05 eq)KHMDS or NaHMDS (1.1 eq)Changing the counter-ion (Li⁺ to K⁺/Na⁺) can break up aggregates and prevent stable betaine formation, increasing reaction rate.[2]
Solvent THFToluene or DioxaneHigher boiling point solvents allow for higher reaction temperatures, providing more energy to overcome the steric barrier.
Temperature Refluxing THF (~66°C)Refluxing Toluene (~110°C)Significantly increases thermal energy to accelerate the slow, sterically hindered reaction.
Reaction Time 12 hours24-48 hoursAllows more time for the slow reaction to proceed to completion. Monitor by TLC to avoid product decomposition.
Reagent Ratio 1.1 eq Ylide1.5 - 2.0 eq YlideUsing an excess of the ylide can help drive the reaction to completion according to Le Châtelier's principle.

References

  • Gize, A. E. (2021). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Zhdankin, V. V., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. PMC. [Link]

  • Fiveable. (2025). Ylide Stability: Organic Chemistry Study Guide. [Link]

  • Gau, D., et al. (2009). Stable Phosphonium Sila-ylide with Reactivity as a Sila-Wittig Reagent. American Chemical Society. [Link]

  • Kancham, S. (2016). I have a problem in witting reaction product? ResearchGate. [Link]

  • O'Brien, C. J., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]

  • McDonald, F. E., & White, B. H. (n.d.). MOLYBDENUM CARBONYL-CATALYZED ALKYNOL CYCLOISOMERIZATION: PREPARATION OF 2-PHENYL-2,3-DIHYDROFURAN. Organic Syntheses. [Link]

  • Alcaide, B., et al. (2014). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,4‐trisubstituted‐2,5‐dihydrofurans: Scope of aryl halides. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. [Link]

  • Google Patents. (n.d.).
  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Marshall, J. A. (2015). A Synthesis of Dihydrofuran-3(2H)-ones. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,2,3-Triphenyl-2,5-Dihydrofuran Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the preparation of 2,2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the preparation of 2,2,3-triphenyl-2,5-dihydrofuran. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively. Here, you will find in-depth FAQs, detailed troubleshooting workflows, and validated experimental protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran, with a primary focus on the critical role of the solvent system.

Question 1: My synthesis of 2,2,3-triphenyl-2,5-dihydrofuran is resulting in a consistently low yield. How can solvent selection mitigate this?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and are often directly linked to suboptimal solvent conditions. The formation of the dihydrofuran ring proceeds through intermediates and transition states that are highly sensitive to their chemical environment. The solvent's primary roles are to ensure reactant solubility and to stabilize these transient species, thereby lowering the activation energy of the desired reaction pathway.[1]

Causality & Expert Analysis:

  • Insufficient Polarity: Many dihydrofuran syntheses, such as those analogous to the Paal-Knorr reaction, involve polar or charged intermediates. A nonpolar solvent (e.g., hexane, toluene) may not adequately stabilize these species, leading to a sluggish reaction and diminished yields.[1]

  • Poor Reactant/Catalyst Solubility: For the reaction to proceed efficiently, all starting materials and any catalysts must be well-solvated. If a key component has poor solubility in the chosen solvent, the reaction will be diffusion-limited and incomplete, stalling before all starting material is consumed.[2]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can hydrogen bond with reactants and intermediates. While this can be beneficial for solubility, it can also create a strong solvation shell that hinders the desired cyclization or deactivates certain catalysts. Polar aprotic solvents like THF, DMF, or DMSO are often superior choices as they offer polarity without the interference of acidic protons.

Troubleshooting & Optimization Steps:

  • Assess Reactant Polarity: Examine the polarity of your specific starting materials for the 2,2,3-triphenyl-2,5-dihydrofuran synthesis. The three phenyl groups suggest a relatively nonpolar molecule, but the reactive functional groups will dictate the necessary solvent polarity.

  • Solvent Screening: If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).[3] These solvents provide a good balance for dissolving organic substrates while supporting polar intermediates.

  • Ensure Anhydrous Conditions: If your synthesis employs a moisture-sensitive catalyst (e.g., a Lewis acid), ensure your solvent is rigorously dried. Water can deactivate the catalyst, leading to an incomplete reaction.

Question 2: I am observing significant charring and the formation of a dark, tar-like substance in my reaction. What is the cause and how can I prevent it?

Answer: The formation of dark, polymeric tar is a classic sign of decomposition or unwanted side reactions. Furan and its derivatives are notoriously sensitive to acidic conditions, which can trigger polymerization or ring-opening reactions.[4]

Causality & Expert Analysis:

  • Acid-Catalyzed Polymerization: If the reaction conditions are too acidic, the furan ring (or its precursor) can be protonated. This generates a reactive carbocationic intermediate that can attack another molecule, initiating a chain reaction that results in an insoluble polymer. This is especially problematic at elevated temperatures.

  • Solvent-Induced Decomposition: Certain solvents can promote decomposition pathways. For example, highly polar and high-boiling point solvents (like DMF or DMSO) used at excessive temperatures can sometimes lead to thermal degradation of sensitive substrates.

Troubleshooting & Optimization Steps:

  • Reduce Acidity: If using an acid catalyst, reduce its concentration or switch to a milder one. For instance, if strong protic acids (H₂SO₄) are causing issues, consider a milder Lewis acid (e.g., ZnCl₂) or a solid acid catalyst that can be easily filtered off.[5]

  • Solvent Choice: Switch to a less polar, lower-boiling point solvent like THF or 1,4-dioxane. These solvents are generally less aggressive and allow for milder reaction temperatures.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating once the starting material is consumed.[6]

Data Presentation: Solvent Selection Guide

The choice of solvent is a critical parameter. This table provides a summary of common solvents and their properties to guide your selection process. The ideal solvent often provides a balance between reactant solubility and stabilization of the key transition state.

SolventDielectric Constant (20°C)Boiling Point (°C)Polarity TypeKey Considerations for Dihydrofuran Synthesis
Toluene 2.4111NonpolarGood for dissolving nonpolar starting materials. May not sufficiently stabilize polar intermediates. Useful for azeotropic removal of water with a Dean-Stark trap.[5]
Dichloromethane (DCM) 9.140Polar AproticExcellent solvent for a wide range of organic compounds. Its low boiling point makes it easy to remove, but reactions must be run at low temperatures.[3]
Tetrahydrofuran (THF) 7.666Polar AproticA versatile solvent that balances polarity and dissolving power. Often a good starting point for optimization.[7][8]
Acetonitrile (MeCN) 37.582Polar AproticHighly polar; can be effective but may also promote unwanted side reactions if intermediates are very reactive.
Dimethylformamide (DMF) 36.7153Polar AproticStrong solvent, but its high boiling point can make removal difficult and may lead to decomposition at high temperatures.[4]
Ethanol (EtOH) 24.678Polar ProticProtic nature can interfere with catalysts and intermediates. May be suitable for specific reaction types but can also participate in side reactions.[2]

Visualization of Troubleshooting & Reaction Pathways

Diagrams provide a clear, logical framework for both troubleshooting and understanding the underlying chemical principles.

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing and solving low-yield issues in your synthesis.

G start Low Yield of 2,2,3-Triphenyl-2,5-Dihydrofuran check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) start->analyze_crude incomplete Incomplete Reaction: Starting Material Remains analyze_crude->incomplete High SM spot/peak side_products Complex Mixture: Side Products Observed analyze_crude->side_products Multiple new spots/peaks solubility Issue: Poor Solubility incomplete->solubility catalyst Issue: Catalyst Deactivation incomplete->catalyst polymerization Issue: Polymerization/Decomposition side_products->polymerization solve_solubility Action: Switch to a more suitable solvent (e.g., THF, DCM) solubility->solve_solubility solve_catalyst Action: Use anhydrous solvent. Consider alternative catalyst. catalyst->solve_catalyst solve_polymerization Action: Lower temperature. Use milder catalyst or less polar solvent. polymerization->solve_polymerization

Caption: A logical workflow for diagnosing and resolving low product yields.

Influence of Solvent on Reaction Pathway

This diagram illustrates how solvent polarity can direct the reaction towards the desired product or unwanted byproducts.

G SM Starting Materials + Catalyst TS_good Stabilized Transition State SM->TS_good Optimal Solvent (e.g., THF, DCM) Stabilizes key intermediate TS_bad Unstable or Side-Reaction TS SM->TS_bad Suboptimal Solvent (e.g., Nonpolar or overly Protic) Favors decomposition pathways Product Desired Product: 2,2,3-Triphenyl-2,5-Dihydrofuran TS_good->Product Byproduct Side Products: (Polymer, Ring-Opened Species) TS_bad->Byproduct

Caption: Solvent polarity's role in stabilizing transition states for product vs. byproduct formation.

Experimental Protocol: General Procedure for Dihydrofuran Synthesis

This protocol provides a self-validating framework for synthesis. It should be adapted based on the specific precursors to 2,2,3-triphenyl-2,5-dihydrofuran.

Objective: To synthesize a substituted 2,5-dihydrofuran via an acid-catalyzed cyclization, with clear checkpoints for reaction monitoring and optimization.

Materials:

  • Appropriate 1,4-dicarbonyl or hydroxy-alkyne precursor (1.0 eq)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq)

  • Anhydrous Solvent (e.g., Toluene or THF), sufficient for 0.2 M concentration

  • Standard laboratory glassware, including a round-bottom flask, condenser, and (if using toluene) a Dean-Stark apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation & Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere, add the precursor (1.0 eq) and the acid catalyst (0.05 eq).

    • Add the anhydrous solvent via syringe to achieve the target concentration (e.g., 0.2 M).

    • If using toluene, equip the flask with a Dean-Stark trap and reflux condenser to facilitate water removal.[5] If using THF, a standard reflux condenser is sufficient.

  • Reaction Initiation & Monitoring:

    • Begin vigorous stirring and gently heat the mixture to reflux.

    • Validation Checkpoint 1 (T=30 min): Take a small aliquot from the reaction mixture, quench it with a drop of saturated NaHCO₃ solution, and spot it on a TLC plate against a spot of the starting material. Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). A new, lower Rf spot corresponding to the product should be visible.

    • Continue to monitor the reaction by TLC every hour. The reaction is considered complete when the starting material spot has been completely consumed.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally, brine.

    • Validation Checkpoint 2: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic. This confirms the removal of the acid catalyst, preventing product degradation during concentration.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or viscous oil.

    • Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2,2,3-triphenyl-2,5-dihydrofuran.

    • Final Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • Marcune, B. F., et al. (2019). The Effect of Solvent Polarity on Autocatalytic Furfural Production Confirmed by Multivariate Statistical Analysis. Energy & Fuels. Available at: [Link]

  • Giorgianni, G., et al. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Lauer, M. G., et al. (2014). Neopentyl Phosphine Ligands for Room-Temperature Heck Coupling of Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Lei, L., et al. (2022). Regioselective Heck Reaction of 2,3-Dihydrofuran with Diaryliodonium Salts and Aryl Iodides. Organic Letters. Available at: [Link]

  • Ozyanik, M., et al. (2022). Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. New Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of 2,2,3-Triphenyl-2,5-dihydrofuran

Welcome to the Technical Support Center for the downstream processing of 2,2,3-triphenyl-2,5-dihydrofuran . Substituted 2,5-dihydrofurans and their fully aromatized furan counterparts are critical building blocks in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 2,2,3-triphenyl-2,5-dihydrofuran . Substituted 2,5-dihydrofurans and their fully aromatized furan counterparts are critical building blocks in medicinal chemistry and optoelectronic materials[1]. This compound is frequently synthesized via the palladium-catalyzed intramolecular cyclization of (Z)-enynols[2]. Because of its steric bulk, highly conjugated system, and the residual transition metals from its synthesis, researchers often encounter significant challenges during isolation.

This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure high-purity isolation.

Part 1: Chromatographic Purification FAQs

Q: I am observing a significant color bleed (yellow/brown) co-eluting with my product during silica gel chromatography. What is causing this, and how can I resolve it? A: The yellow/brown discoloration is typically caused by residual palladium species or phosphine ligands used during the cyclization of the Z-enynol precursor[2].

  • Causality: Palladium complexes often have similar Rf​ values to highly conjugated dihydrofurans in standard Hexane/Ethyl Acetate mixtures. The transition metals coordinate with the oxygen heteroatom of the dihydrofuran ring, causing them to drag through the column together.

  • Solution: Break the coordination complex before chromatography. Pre-treat the crude mixture by dissolving it in dichloromethane (DCM) and stirring with a metal scavenger (e.g., QuadraSil MP) for 1 hour, followed by filtration through a Celite pad.

Q: My product streaks extensively on the TLC plate and the column, leading to poor isolated yields. Is the compound degrading? A: Yes, 2,2,3-triphenyl-2,5-dihydrofuran is highly sensitive to the inherently acidic nature of standard silica gel.

  • Causality: The electron-rich double bond and the acetal-like nature of the dihydrofuran ring make it susceptible to electrophilic attack by silica's acidic silanol groups, leading to acid-catalyzed ring-opening or oxidative degradation.

  • Self-Validating Protocol (2D TLC): To verify degradation, run a 2D TLC plate. Spot the crude mixture, run it in one dimension, dry the plate completely, and run it again in the perpendicular dimension. If the compound is stable, all spots will appear on a perfect diagonal. Off-diagonal spots confirm on-column degradation.

  • Solution: Neutralize your stationary phase. Slurry your silica gel in a solvent system containing 1% Triethylamine ( Et3​N ) to cap the acidic silanol sites before packing the column.

Part 2: Crystallization Troubleshooting

Q: When attempting to crystallize the product from a hot ethanol/water mixture, it forms a viscous oil at the bottom of the flask instead of crystals. How do I induce crystallization? A: You are experiencing "oiling out" (liquid-liquid phase separation).

  • Causality: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point in that specific solvent mixture. The three bulky phenyl groups on the dihydrofuran ring disrupt efficient crystal packing, lowering the lattice energy and making the compound prone to phase separation rather than nucleation. Rapid cooling exacerbates this by forcing the system into a metastable liquid state.

  • Solution:

    • Re-dissolve the oil by adding a small amount of the primary solvent (ethanol) and heating gently until homogeneous.

    • Allow the solution to cool to room temperature before adding the anti-solvent (water).

    • Add the anti-solvent dropwise until slight turbidity is observed, then add a single seed crystal to provide a nucleation site.

Q: What is the best solvent system to separate 2,2,3-triphenyl-2,5-dihydrofuran from the unreacted (Z)-1,1,2,5-tetraphenylpent-2-en-4-yn-1-ol precursor? A: The precursor enynol contains a free hydroxyl group, making it significantly more polar than the cyclized dihydrofuran product[2]. While column chromatography easily separates them, crystallization from a non-polar solvent system like Toluene/Heptane (1:3) selectively crystallizes the less polar dihydrofuran while keeping the polar enynol dissolved in the mother liquor.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is critical for optimizing yield and crystal habit. Use the table below to match your purification goals with the appropriate binary solvent mixture.

Table 1: Comparative Crystallization Solvent Systems for 2,2,3-Triphenyl-2,5-dihydrofuran

Solvent SystemRatio (v/v)Typical Recovery (%)Purity (%)Crystal HabitTroubleshooting Notes
Hexane / Ethyl Acetate 9:175 - 82>98NeedlesProne to co-crystallizing with trace phosphine oxides.
Ethanol / Water 4:165 - 70>99PrismsHigh purity; requires slow cooling to prevent oiling out.
Dichloromethane / Pentane 1:580 - 8595 - 97Fine powderFast precipitation; traps solvent inclusions.
Toluene / Heptane 1:370 - 75>98BlocksExcellent for scaling up; requires seeding for nucleation.

Part 4: Step-by-Step Methodology

Standardized Purification and Crystallization Workflow

  • Catalyst Scavenging: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Add 0.5 equivalents (by weight) of a palladium scavenger (e.g., QuadraSil MP) and stir at room temperature for 1 hour.

  • Filtration: Filter the suspension through a 2 cm pad of Celite. Wash the pad with an additional 20 mL of DCM. Concentrate the filtrate under reduced pressure.

  • Column Preparation: Slurry silica gel in Hexane containing 1% Et3​N to neutralize acidic silanol sites. Pack the column tightly.

  • Flash Chromatography: Load the concentrated crude oil onto the column. Elute using a gradient of Hexane/Ethyl Acetate (98:2 to 90:10).

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate to a crude solid.

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add minimum boiling ethanol until the solid just dissolves.

    • Remove from heat and allow the solution to cool to room temperature.

    • Slowly add deionized water dropwise until the solution remains slightly turbid.

    • Add 1-2 drops of ethanol to clear the turbidity, then add a seed crystal.

    • Allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash with ice-cold 20% ethanol/water and dry under high vacuum for 24 hours.

Part 5: Process Visualization

PurificationWorkflow A Crude Pd-Catalyzed Reaction Mixture B Metal Scavenging (QuadraSil / Celite) A->B Remove Pd C Flash Chromatography (Neutralized Silica) B->C Remove Enynol D Fraction Pooling & Concentration C->D Isolate Product E Recrystallization (EtOH / H2O) D->E Trace Impurities F Pure 2,2,3-Triphenyl- 2,5-dihydrofuran E->F Final Isolation

Figure 1: Purification and crystallization workflow for 2,2,3-triphenyl-2,5-dihydrofuran.

References

  • Schneider, C. C., Caldeira, H., Gay, B. M., Back, D. F., & Zeni, G. (2010). Transmetalation of Z-Telluroenynes: Stereoselective Synthesis of Z-Enynols and Their Application in Palladium-Catalyzed Cyclization. Organic Letters, 12(5), 936-939. URL: [Link]

  • Goundry, P., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 89(1), 456-465. URL: [Link]

Sources

Optimization

preventing unwanted oxidation of 2,2,3-triphenyl-2,5-dihydrofuran during synthesis

Welcome to the technical support center for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of this highly substituted dihydrofuran, with a particular focus on preventing its unwanted oxidation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your final product.

Introduction: The Challenge of Synthesizing Electron-Rich Dihydrofurans

The synthesis of polysubstituted dihydrofurans is a cornerstone of modern organic chemistry, providing scaffolds for numerous applications in medicinal chemistry and materials science. However, the electron-rich nature of the dihydrofuran ring, especially when substituted with multiple aryl groups as in 2,2,3-triphenyl-2,5-dihydrofuran, renders it susceptible to oxidation. This unwanted side reaction can lead to the formation of various impurities, reducing the yield and complicating the purification of the desired product. This guide will equip you with the knowledge and techniques to mitigate these oxidative pathways.

Plausible Synthetic Route to 2,2,3-Triphenyl-2,5-Dihydrofuran

A potential starting material is 2,2,3-triphenyloxirane. The synthesis of this epoxide has been documented. This epoxide can then be reacted with a suitable one-carbon nucleophile that can be subsequently cyclized.

Troubleshooting Guide: Preventing Unwanted Oxidation

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran.

Question 1: My reaction mixture is turning yellow/brown, and I'm seeing multiple spots on my TLC. What's happening?

Answer: A change in color of the reaction mixture and the appearance of multiple spots on your Thin Layer Chromatography (TLC) plate are strong indicators of product degradation, with oxidation being a primary suspect. The dihydrofuran ring system is an electron-rich heterocycle, and the presence of three phenyl groups further increases this electron density, making the molecule susceptible to oxidation.

The likely mechanism of oxidation is autoxidation, a radical chain reaction that occurs in the presence of atmospheric oxygen.[1][2] The allylic ether moiety within the 2,5-dihydrofuran ring is particularly prone to this process.[3] The reaction is initiated by a trace amount of radical, which abstracts a hydrogen atom from a position adjacent to the ether oxygen (the alpha position), forming a carbon-centered radical. This radical then reacts with molecular oxygen to form a hydroperoxy radical, which can propagate the chain reaction.[1]

The final oxidation products can be complex, but may include ring-opened species, such as α,β-unsaturated ketones or aldehydes, formed through the decomposition of hydroperoxide intermediates.[4][5]

Question 2: How can I prevent this oxidation from occurring during the reaction?

Answer: Preventing oxidation requires a multi-faceted approach that minimizes the exposure of your reaction to oxygen. This can be achieved through a combination of using an inert atmosphere and incorporating antioxidants into your reaction mixture.

The most effective way to prevent oxidation is to exclude oxygen from your reaction vessel. This is achieved by using air-free techniques, such as working under a blanket of an inert gas like argon or nitrogen.[4][5]

  • Schlenk Lines: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a supply of inert gas.[5] This enables you to remove air from your reaction flask and backfill it with an inert gas. All glassware should be oven-dried or flame-dried before use to remove adsorbed water.[4]

  • Glove Boxes: For highly air-sensitive compounds, conducting the entire experiment inside a glove box provides the most controlled inert environment.[6][7]

A typical procedure for setting up a reaction under an inert atmosphere using a Schlenk line involves several "purge-and-refill" cycles. The reaction flask is evacuated to remove air and then refilled with an inert gas. This cycle is typically repeated three times to ensure a completely inert atmosphere.[4]

Solvents can be a significant source of dissolved oxygen. Therefore, it is crucial to degas your solvents before use. Common degassing methods include:

  • Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen under liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is repeated three times.[4]

  • Purging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can remove a significant amount of dissolved oxygen.[2]

Question 3: Are there any chemical additives I can use to prevent oxidation?

Answer: Yes, in addition to physical techniques for excluding oxygen, you can use chemical antioxidants. These are compounds that inhibit oxidation by reacting with and neutralizing free radicals. For organic synthesis, two common classes of antioxidants are hindered phenols and phosphites.

  • Hindered Phenolic Antioxidants: These compounds, such as Butylated Hydroxytoluene (BHT) and Irganox® 1076, act as chain-breaking antioxidants. They donate a hydrogen atom to a peroxy radical, forming a stable phenoxyl radical that does not propagate the radical chain.[8][9] The bulky groups ortho to the hydroxyl group are key to the stability of the resulting radical.[9] A typical loading for these antioxidants in a reaction would be in the range of 0.1-1 mol%.

  • Phosphite Antioxidants: Phosphite esters, such as triphenyl phosphite or commercially available antioxidants like Weston™ 399, function as secondary antioxidants. They decompose hydroperoxides into non-radical products, thereby preventing the branching of the radical chain reaction.[10][11] They can also act synergistically with hindered phenols.[11][12]

Antioxidant TypeMechanism of ActionExamplesTypical Loading
Hindered Phenols Radical Scavenging (Chain-breaking)BHT, Irganox® 10760.1 - 1 mol%
Phosphites Hydroperoxide DecompositionTriphenyl phosphite, Weston™ 3990.1 - 1 mol%

Frequently Asked Questions (FAQs)

Q1: What are the likely oxidation byproducts of 2,2,3-triphenyl-2,5-dihydrofuran?

A1: Based on the oxidation mechanisms of allylic ethers, the primary oxidation products are likely to be hydroperoxides formed at the allylic positions of the dihydrofuran ring. These hydroperoxides can be unstable and may decompose to form more stable carbonyl compounds, such as α,β-unsaturated ketones or aldehydes, through ring-opening or rearrangement reactions.[4][5] The exact structure of the byproducts would need to be confirmed through analytical techniques.

Q2: How can I detect and characterize these oxidation byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and characterization of oxidation byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction and detect the formation of impurities. The oxidation products will likely have different polarities than the starting material and the desired product, resulting in distinct spots on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. The formation of oxidation products will result in the appearance of new signals in the NMR spectrum. For example, the formation of an aldehyde would be indicated by a new proton signal in the 9-10 ppm region of the 1H NMR spectrum and a new carbon signal around 190-200 ppm in the 13C NMR spectrum.[13]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the oxidation products.[14]

Q3: My product appears pure by NMR, but it degrades over time when stored. How can I improve its stability?

A3: Even if your product is pure after synthesis and purification, it can still oxidize upon storage if it is exposed to air and light. To improve the long-term stability of 2,2,3-triphenyl-2,5-dihydrofuran:

  • Store under an Inert Atmosphere: Store the purified product in a sealed vial under an atmosphere of argon or nitrogen.

  • Refrigerate or Freeze: Storing the compound at low temperatures will slow down the rate of oxidation.

  • Protect from Light: Some oxidation reactions can be initiated by light (photo-oxidation). Storing the compound in an amber vial or in the dark can help to prevent this.

  • Add a Stabilizer: A small amount of a hindered phenolic antioxidant, such as BHT, can be added to the purified product to act as a stabilizer during storage.

Experimental Protocols

Protocol 1: General Procedure for Synthesis under Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours to remove any adsorbed water.

  • Assembly: Quickly assemble the glassware while still hot and connect it to the Schlenk line.

  • Purge-and-Refill Cycles: Evacuate the assembled glassware using the vacuum pump on the Schlenk line for 5-10 minutes. Then, carefully backfill the system with a positive pressure of inert gas (argon or nitrogen). Repeat this evacuation and backfilling cycle at least three times.

  • Reagent Addition: Add degassed solvents and liquid reagents via a syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC by withdrawing small aliquots of the reaction mixture using a syringe.

  • Work-up and Purification: Once the reaction is complete, cool the reaction mixture to room temperature. The work-up and purification should also be performed under an inert atmosphere if the product is highly sensitive to air.

Protocol 2: Purification of Air-Sensitive Compounds

For compounds that are sensitive to oxidation, standard purification techniques like column chromatography may need to be modified.

  • Inert Atmosphere Column Chromatography: The chromatography can be performed under a positive pressure of inert gas. The column is packed and run as usual, but the top of the column is connected to the inert gas line of a Schlenk line to maintain an inert atmosphere.

  • Recrystallization under Inert Atmosphere: The crude product can be dissolved in a minimal amount of a suitable hot, degassed solvent in a Schlenk flask under an inert atmosphere. The solution is then allowed to cool slowly to induce crystallization. The crystals can be isolated by filtration through a Schlenk filter funnel under a counter-flow of inert gas.

Visualizations

Logical Workflow for Preventing Oxidation

workflow cluster_synthesis Synthesis of 2,2,3-Triphenyl-2,5-Dihydrofuran cluster_prevention Oxidation Prevention Strategy cluster_monitoring Monitoring and Analysis start Start Synthesis reaction Reaction in Progress start->reaction workup Work-up and Purification reaction->workup tlc TLC Monitoring reaction->tlc Monitor for Impurities product Pure Product workup->product nmr_ms NMR & MS Analysis of Impurities workup->nmr_ms Characterize Byproducts inert_atmosphere Use Inert Atmosphere (Schlenk Line / Glove Box) inert_atmosphere->reaction During Reaction degas_solvents Degas Solvents (Freeze-Pump-Thaw / Purging) degas_solvents->reaction During Reaction antioxidants Add Antioxidants (Hindered Phenols / Phosphites) antioxidants->reaction During Reaction oxidation_prevention cluster_oxidation Autoxidation Pathway cluster_prevention Prevention Strategies dihydrofuran 2,2,3-Triphenyl-2,5-Dihydrofuran radical Carbon-Centered Radical dihydrofuran->radical + R• peroxy_radical Peroxy Radical radical->peroxy_radical + O2 hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H oxidation_products Oxidation Products (e.g., α,β-Unsaturated Ketones) hydroperoxide->oxidation_products Decomposition inert_atmosphere Inert Atmosphere (No O2) inert_atmosphere->radical Prevents Formation hindered_phenol Hindered Phenol (Radical Scavenger) hindered_phenol->peroxy_radical Traps phosphite Phosphite (Hydroperoxide Decomposer) phosphite->hydroperoxide Decomposes

Caption: Autoxidation pathway and points of intervention.

References

  • Wikipedia. (2023, October 27). Air-free technique. In Wikipedia. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-703.
  • Schwark, J. R., & Schwetlick, K. (1996). Action Mechanisms of Phosphite and Phosphonite Stabilizers. Industrial & Engineering Chemistry Research, 35(5), 1733–1739.
  • Peterson, L. A., Phillips, M. B., Lu, D., & Sullivan, M. M. (2013). Polyamines are traps for reactive intermediates in furan metabolism. Chemical research in toxicology, 26(6), 930–939.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Schwetlick, K. (1990). Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters. Die Angewandte Makromolekulare Chemie, 176(1), 1-13.
  • Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?. Retrieved from [Link]

  • CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents. (n.d.).
  • Breese, K. D., Lame, J. F., & DeArmitt, C. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 16(15), 2063.
  • Macmillan Group. (2024, May 31).
  • Kohen, A., & Jonsson, T. (2010). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). Journal of the American Chemical Society, 132(8), 2544–2545.
  • Rhee, H., & Kim, Y. G. (2003). Synthesis of 2,5-disubstituted tetrahydrofurans by stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides. Organic letters, 5(11), 1931–1933.
  • Kaelin, D. E., & Paquette, L. A. (1998). Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3557-3564.
  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Chemistry–An Asian Journal, e202400949.
  • ResearchGate. (n.d.). Synthesis of 2,3,4‐trisubstituted‐2,5‐dihydrofurans: Scope of aryl.... Retrieved from [Link]

  • Full Supporting Inform
  • Read Chemistry. (2025, January 14). Autoxidation of Ethers. Retrieved from [Link]

  • MDPI. (2025, February 16).
  • Feringa, B. L. (1987). Photo-oxidation of furans. Recueil des Travaux Chimiques des Pays-Bas, 106(9), 469-488.
  • ResearchGate. (n.d.). Synthesis of polysubstituted furans from sulfur ylides and alkynes. Retrieved from [Link]

  • Macmillan Group. (2024, May 31). Triple Radical Sorting: Aryl-Alkylation of Alkenes. Journal of the American Chemical Society.
  • Nedelec, J. Y., et al. (2007). Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(15), 5679–5685.
  • Leonard, M. S. (2013, October 29). Autoxidation of Ethers. [Video]. YouTube. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018, November 9).
  • Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new synthetic route to 2,5-dihydrofurans.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 15.
  • ResearchGate. (2024, July 11).
  • EP0124009B1 - Process for the preparation of oxiranes - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Trapping of Reactive Intermediates to Study Reaction Mechanisms in Cellulose Chemistry.
  • ResearchGate. (2016, August 4).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2023, December 25). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans.
  • PMC. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.
  • ACS Publications. (n.d.). Oxiranyl Anions and Aziridinyl Anions | Chemical Reviews.
  • Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833-838.
  • Hartke, K., et al. (2009).
  • JAIST Repository. (n.d.).

Sources

Troubleshooting

minimizing side products in 2,2,3-triphenyl-2,5-dihydrofuran cyclization

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and yield issues during the tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and yield issues during the transition-metal-catalyzed cyclization of 2,2,3-triphenyl-2,5-dihydrofuran.

Synthesizing highly substituted 2,5-dihydrofurans is notoriously prone to pathway divergence. Trace impurities, atmospheric exposure, or slight thermodynamic imbalances can rapidly shunt the reaction toward unwanted side products such as fully aromatized furans, regioisomeric 2,3-dihydrofurans, or ring-opened butenolides [1]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure absolute control over your cyclization workflows.

Part 1: Mechanistic Divergence & Pathway Analysis

To eliminate side products, one must first understand the thermodynamic and kinetic forces driving their formation. The cyclization of acyclic precursors (such as Z-enynols) relies on precise metal coordination (typically Pd or Au)[1]. However, the intermediate is highly sensitive to environmental factors.

CyclizationPathways ZEnynol Z-Enynol Precursor (Acyclic) PdComplex Metal-Coordinated Intermediate ZEnynol->PdComplex Metal Catalyst (Pd/Au) Target 2,2,3-Triphenyl- 2,5-dihydrofuran PdComplex->Target Reductive Elimination (Strictly Anaerobic) Furan Triphenylfuran (Aromatization) PdComplex->Furan O2 Exposure (Oxidative Dehydrogenation) Butenolide Butenolide (Ring-Opening) PdComplex->Butenolide O2 Trapping (Oxidative Cleavage) Regioisomer 2,3-Dihydrofuran (Isomerization) Target->Regioisomer Trace Acid (Enol-Ether Shift)

Caption: Mechanistic divergence in 2,5-dihydrofuran synthesis highlighting side product pathways.

Part 2: Troubleshooting FAQs

Q1: My GC-MS/NMR shows a high percentage of 2,3,4-triphenylfuran instead of the target 2,5-dihydrofuran. Why is aromatization occurring? Causality: The formation of the fully aromatic furan ring is a thermodynamically steep downhill process. In the presence of molecular oxygen or excess oxidants, the metal catalyst facilitates an oxidative dehydrogenation of the 2,5-dihydrofuran intermediate [3]. The extensive phenyl substitution at the 2,2,3-positions further lowers the activation energy for aromatization by providing a highly conjugated, stable π -system. Solution: Strict Schlenk techniques must be employed. Solvents must be degassed via at least three freeze-pump-thaw cycles. Do not rely solely on nitrogen sparging if aromatization persists.

Q2: I am successfully forming a dihydrofuran, but NMR indicates the double bond has migrated, yielding the 2,3-dihydrofuran regioisomer. How do I lock the double bond in the 2,5-position? Causality: The 2,5-dihydrofuran contains an isolated double bond. Trace acidic byproducts generated by the catalyst (e.g., from triflate counterions or acetic acid from Pd(OAc)₂ reduction) protonate the C3-C4 double bond. Subsequent deprotonation shifts the unsaturation to the C4-C5 position, forming an enol ether. Enol ethers are thermodynamically stabilized by the resonance of the oxygen lone pair [4]. Solution: Introduce a mild, non-nucleophilic base (e.g., 0.1 equivalents of triethylamine or potassium carbonate) to the reaction mixture to buffer trace acids. Additionally, pre-treat your silica gel with 1% Et₃N prior to column chromatography, as the acidic silanol groups on standard silica will catalyze this isomerization during purification.

Q3: My reaction is yielding significant amounts of ring-opened butenolides. What is causing this degradation? Causality: This is a classic symptom of oxygen contamination, particularly prevalent when using Gold(I) or Gold(III) catalysts. Molecular oxygen can trap the metal-carbene or oxonium intermediate prior to final reductive elimination, leading to a cascade oxidative cleavage of the carbon-carbon double/triple bond, ultimately yielding a lactone (butenolide) [2]. Solution: Transition to a Palladium-based catalyst system (which is less prone to this specific oxidative cleavage pathway than Gold) or ensure absolute exclusion of O₂ using a glovebox setup [1].

Part 3: Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction environments and product distribution during the cyclization of Z-enynol precursors.

Catalyst SystemAtmosphereAdditiveTarget 2,5-DHF (%)Furan (%)Butenolide (%)2,3-DHF (%)
AuCl₃ / AgOTfAirNone3512458
Pd(OAc)₂ / PPh₃AirNone41182516
Pd(OAc)₂ / PPh₃ArgonNone724< 123
Pd(OAc)₂ / PPh₃ Argon Et₃N (0.1 eq) 91 < 1 < 1 2

Data Interpretation: Argon atmosphere effectively shuts down the oxidative pathways (Furan and Butenolide), while the addition of a mild base (Et₃N) neutralizes trace acids, preventing isomerization to the 2,3-DHF regioisomer.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop, ensuring that researchers can verify the integrity of the reaction at critical junctures before proceeding.

Methodology: Palladium-Catalyzed Cyclization to 2,2,3-Triphenyl-2,5-dihydrofuran

Step 1: Rigorous Deoxygenation (Validation Checkpoint)

  • Transfer 1.0 mmol of the Z-enynol precursor into an oven-dried Schlenk flask.

  • Add 10 mL of anhydrous Toluene.

  • Perform three freeze-pump-thaw cycles.

  • Self-Validation: The absence of micro-bubbles during the final thaw cycle under static vacuum confirms complete deoxygenation.

Step 2: Catalyst & Buffer Introduction

  • Backfill the flask with ultra-pure Argon.

  • Quickly add 5 mol% Pd(OAc)₂, 10 mol% PPh₃, and 0.1 mmol (10 mol%) of anhydrous Triethylamine (Et₃N).

  • Seal and heat the mixture to 60 °C.

Step 3: In-Process Control (IPC) Monitoring

  • After 2 hours, withdraw a 50 µL aliquot using an Argon-purged syringe.

  • Quench the aliquot in CDCl₃ and acquire a rapid ¹H NMR spectrum.

  • Self-Validation: Look for the disappearance of the acyclic alkene/alkyne protons and the emergence of the highly diagnostic C5-methylene protons of the 2,5-dihydrofuran ring (typically a distinct doublet/multiplet around δ 4.80–5.10 ppm). The absence of a singlet around δ 7.50 ppm confirms no furan (aromatization) has formed.

Step 4: Buffered Purification

  • Once the IPC confirms >95% conversion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Prepare a silica gel chromatography column using Hexanes/Ethyl Acetate (9:1) containing 1% Triethylamine .

  • Causality: The Et₃N passivates the acidic silanol sites on the silica, preventing on-column isomerization to the 2,3-dihydrofuran [4].

  • Elute the product, pool the desired fractions, and evaporate to yield pure 2,2,3-triphenyl-2,5-dihydrofuran.

References

  • Transmetalation of Z-Telluroenynes: Stereoselective Synthesis of Z-Enynols and Their Application in Palladium-Catalyzed Cyclization Source: Organic Letters (ACS Publications) URL:[Link]

  • Cleavage of a Carbon−Carbon Triple Bond via Gold-Catalyzed Cascade Cyclization/Oxidative Cleavage Reactions of (Z)-Enynols with Molecular Oxygen Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Aqueous Iodine(III)-Mediated Stereoselective Oxidative Cyclization for the Synthesis of Functionalized Fused Dihydrofuran Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 2,5-Dihydrofurans Source: Organic Chemistry Portal URL:[Link]

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 2,2,3-Triphenyl-2,5-dihydrofuran

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2,3-triphenyl-2,5-dihydrofuran. In the absence of readily available, published experimental spect...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2,3-triphenyl-2,5-dihydrofuran. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established NMR principles and comparative data from structurally related compounds to predict and interpret its spectral characteristics. This approach is crucial for researchers engaged in the synthesis of novel compounds, where predictive analysis is a key step in structural verification.

The guide is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular structure elucidation. We will explore the causal relationships between the molecule's unique structural features—such as its sterically hindered triphenyl groups and its dihydrofuran core—and the resulting NMR chemical shifts.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for 2,2,3-triphenyl-2,5-dihydrofuran. These predictions are based on the analysis of substituent effects and comparison with the known spectral data of analogous structures, including 2,5-dihydrofuran, triphenylmethane, and other phenyl-substituted heterocycles.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for a 400 MHz spectrometer in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
Phenyl Protons7.10 - 7.40Multiplet (m)15HComplex overlapping signals from three distinct phenyl rings. Steric hindrance may lead to a broader range compared to simpler compounds like triphenylmethane.[2][4]
C4-H (Vinylic)~6.10Singlet (s) or narrow multiplet1HDownfield from the vinylic protons of 2,5-dihydrofuran (~5.9 ppm) due to the deshielding effect of the adjacent C3-phenyl group.[1]
C5-H₂ (Allylic)~4.80Singlet (s) or narrow multiplet2HSlightly downfield from the allylic protons of 2,5-dihydrofuran (~4.6 ppm) due to the influence of the bulky triphenyl substitution at C2/C3.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for a 100 MHz spectrometer in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected IntensityRationale for Prediction
C4 (Vinylic)~129MediumTypical range for a substituted alkene carbon.
C3 (Vinylic, Quaternary)~140WeakDownfield shift due to phenyl substitution and alkene character. Quaternary nature leads to low intensity.[5]
Phenyl C (ortho, meta, para)127 - 130StrongStandard chemical shift range for unsubstituted carbons in a phenyl ring.
Phenyl C (ipso)142 - 145WeakQuaternary carbons attached to the furan ring, shifted downfield by substitution. Expected to be weak.[5]
C5 (Allylic)~75StrongTypical range for a methylene carbon adjacent to an oxygen atom in a five-membered ring.
C2 (Quaternary)~95WeakAliphatic quaternary carbon bonded to two phenyl groups and an oxygen atom, resulting in a significant downfield shift.

In-Depth Spectral Analysis and Comparative Discussion

The predicted chemical shifts arise from the specific electronic environment of each nucleus, which is dictated by the molecule's structure. By comparing our target molecule with simpler, well-documented compounds, we can understand the origin of these shifts.

Diagram 1: Molecular Structure and Atom Numbering

To facilitate discussion, the atoms of 2,2,3-triphenyl-2,5-dihydrofuran are numbered as shown below.

Caption: Structure of 2,2,3-triphenyl-2,5-dihydrofuran with atom numbering.

The Dihydrofuran Core: A Story of Substitution

The foundational structure for our analysis is 2,5-dihydrofuran. Its ¹H NMR spectrum is simple, showing two signals: one for the vinylic protons at ~5.9 ppm and another for the allylic methylene protons at ~4.6 ppm.[1] The introduction of three phenyl groups dramatically alters this landscape.

  • Vinylic Proton (C4-H): The proton at C4 is adjacent to the phenyl-substituted C3. The electron-withdrawing and anisotropic effects of this phenyl group are predicted to shift the C4-H signal downfield from ~5.9 ppm to around 6.1 ppm.

  • Allylic Protons (C5-H₂): The methylene protons at C5 are adjacent to the double bond and the ring oxygen. Their chemical shift is expected to be similar to that in the parent compound (~4.6 ppm), but the large steric bulk of the triphenyl groups at the C2 and C3 positions may cause slight deshielding, pushing the signal further downfield to ~4.8 ppm.

  • Quaternary Carbons (C2 & C3): In the ¹³C NMR spectrum, the most dramatic effects are seen at C2 and C3. C2, being an sp³-hybridized carbon bonded to two phenyl groups and an oxygen atom, is expected to appear significantly downfield, estimated around 95 ppm. C3 is an sp²-hybridized carbon, and its attachment to a phenyl group will also cause a substantial downfield shift to the ~140 ppm region. As quaternary carbons, both signals are expected to be of weak intensity.[5]

The Phenyl Groups: Crowding and Equivalence

The 15 protons of the three phenyl groups will produce a complex, overlapping multiplet in the aromatic region of the ¹H NMR spectrum (7.1-7.4 ppm). For comparison, the aromatic protons of triphenylmethane appear as a multiplet between 7.1 and 7.3 ppm.[6]

A key point of analysis is the chemical equivalence (or non-equivalence) of these rings.

  • The two phenyl groups on C2 are diastereotopic. In a chiral solvent or under conditions of slow rotation, they could theoretically give rise to separate sets of signals. However, in a standard achiral solvent like CDCl₃, rapid rotation around the C-C bonds would likely render them chemically equivalent, simplifying the spectrum.

  • The phenyl group at C3 is in a distinct chemical environment from those at C2. Despite these differences, the electronic environments of the protons on all three rings are very similar, making it highly probable that their signals will overlap to form one broad multiplet, a phenomenon also observed in compounds like tetraphenylethylene, where all 20 aromatic protons give rise to a single peak.[7]

Recommended Experimental Protocol

To validate these predictions, a standardized experimental approach is essential. The following protocol outlines the key steps for acquiring high-quality NMR data for this and similar compounds.

Methodology: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid 2,2,3-triphenyl-2,5-dihydrofuran sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay (d1) of at least 1 second.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all signals appear as singlets.

    • Set a spectral width of approximately 240 ppm.

    • Use a longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent signal of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

    • Integrate the signals in the ¹H spectrum.

Diagram 2: NMR Data Acquisition and Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acq_h1 Acquire 1H Spectrum (16 scans) setup->acq_h1 acq_c13 Acquire 13C Spectrum (1024+ scans) setup->acq_c13 ft Fourier Transform (FID to Spectrum) acq_h1->ft acq_c13->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate Spectrum (Ref: TMS) correct->calibrate analyze Integration & Peak Assignment calibrate->analyze

Caption: Standard workflow for NMR sample analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2,2,3-triphenyl-2,5-dihydrofuran are predicted to exhibit distinct features that directly reflect its highly substituted and sterically crowded structure. Key diagnostic signals include the downfield-shifted vinylic proton (C4-H) at ~6.1 ppm, the allylic methylene protons (C5-H₂) around 4.8 ppm, and a large, complex multiplet for the 15 aromatic protons. In the ¹³C spectrum, the weak signals of the three quaternary carbons (C2, C3, and the ipso-phenyl carbons) are highly characteristic. This predictive and comparative guide provides a robust framework for the identification and structural confirmation of this molecule, demonstrating how foundational NMR principles can be applied to elucidate the structure of novel chemical entities.

References

  • Gao, Y., et al. (2021). Tetraphenylethylene-based photoresponse supramolecular organic framework and its metallization for photocatalytic redox reaction.
  • SpectraBase. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran 13C NMR Spectrum. Retrieved from [Link]

  • Wang, Y., et al. (2022).
  • Zhang, M., et al. (2020). Tetraphenylethylene-Based Emissive Supramolecular Metallacages Assembled by Terpyridine Ligands. CCS Chemistry.
  • Li, Z., et al. (2021). Construction of a novel tetraphenylethylene-based supramolecular dimer for improving the generation of reactive oxygen species. Royal Society of Chemistry.
  • SpectraBase. (n.d.). Triphenylmethane 1H NMR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran 1H NMR Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019).
  • ResearchGate. (n.d.). A typical comparison of 1H NMR spectra. Retrieved from [Link]

  • Foley, D. A., et al. (1999). 2,5-Dimethylfuran (DMFu): An Internal Standard for the “Traceless” Quantitation of Unknown Samples via 1H NMR.
  • National Center for Biotechnology Information. (n.d.). Triphenylmethane. PubChem Compound Database. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • University of Puget Sound. (n.d.). Tables For Organic Structure Analysis.
  • El Blidi, L., et al. (2007).
  • The Royal Society of Chemistry. (2017).
  • Kim, S., et al. (2022).
  • Tran, T. D., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances.
  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv.
  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.
  • Chertkov, V. A., et al. (2000). The Parameters of the 1H and 13C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Journal of Organic Chemistry.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.
  • Science_and_vighyaan. (2019, March 4). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw [Video]. YouTube.

Sources

Comparative

mass spectrometry fragmentation pattern of 2,2,3-triphenyl-2,5-dihydrofuran

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 2,2,3-Triphenyl-2,5-dihydrofuran Executive Summary & Application Context 2,2,3-Triphenyl-2,5-dihydrofuran (C22H18O, Monoisotopic Mass: 298.135 D...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 2,2,3-Triphenyl-2,5-dihydrofuran

Executive Summary & Application Context

2,2,3-Triphenyl-2,5-dihydrofuran (C22H18O, Monoisotopic Mass: 298.135 Da) is a highly sterically hindered heterocyclic building block utilized in the synthesis of advanced optoelectronic materials and medicinal chemistry scaffolds[1]. Because it is a neutral, highly lipophilic molecule lacking basic amines, its structural elucidation requires a nuanced approach to mass spectrometry (MS).

This guide objectively compares the performance and mechanistic fragmentation patterns of this compound across two primary analytical regimes: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality in Ionization Regimes

As an application scientist, selecting the correct ionization technique dictates the structural information you can extract. The fragmentation of 2,2,3-triphenyl-2,5-dihydrofuran differs fundamentally between EI and ESI due to the nature of the precursor ions generated:

  • GC-EI-MS (Hard Ionization): Electron impact at 70 eV strips an electron from the ether oxygen, generating a highly energetic odd-electron radical cation ([M]•+ at m/z 298). The C2 position of this molecule is extremely sterically crowded with two phenyl rings. To relieve this steric strain, the molecule undergoes a rapid α -cleavage, ejecting a phenyl radical (C6H5•, 77 Da)[2]. This yields a highly resonance-stabilized tertiary oxonium ion at m/z 221, which dominates the spectrum as the base peak. Subsequent ring-opening and loss of carbon monoxide (CO) yields secondary fragments[3].

  • LC-ESI-MS/MS (Soft Ionization): ESI protonates the ether oxygen to form an even-electron species ([M+H]+ at m/z 299)[4]. Because even-electron ions cannot easily lose radicals, Collision-Induced Dissociation (CID) forces the expulsion of neutral molecules. The protonated oxygen induces a structural rearrangement, leading to the characteristic neutral loss of water (H2O, 18 Da) to form m/z 281[4], or the loss of a neutral benzene molecule (C6H6, 78 Da) to yield an even-electron cation at m/z 221.

Quantitative Data: Fragmentation Comparison

The table below summarizes the divergent fragmentation pathways based on the chosen MS platform.

Ionization ModePrecursor Ion (m/z)Major Fragment (m/z)Neutral Loss / CleavageStructural Assignment
GC-EI-MS 298 [M]•+221 (Base Peak)-77 Da (C6H5•)Tertiary Oxonium Ion ( α -cleavage)
GC-EI-MS 298 [M]•+193-105 Da (C6H5• + CO)Ring-opened Cation
GC-EI-MS 298 [M]•+77Direct CleavagePhenyl Cation
LC-ESI-MS/MS 299 [M+H]+281 -18 Da (H2O)Rearranged Oxonium[4]
LC-ESI-MS/MS 299 [M+H]+221-78 Da (C6H6)Even-electron Cation

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness and reproducibility, the following methodologies incorporate mandatory system suitability checks that validate the instrument's state prior to data acquisition.

Protocol A: GC-EI-MS Structural Elucidation
  • System Suitability (Self-Validation): Perform an autotune using PFTBA (Perfluorotributylamine). Causality: You must verify that the m/z 69 (base peak), 219 (>35% relative abundance), and 502 (>1%) targets are met to ensure high-mass sensitivity. Check the air/water spectrum (m/z 18, 28, 32); their combined abundance must be <5% of m/z 69 to guarantee a leak-free vacuum, preventing unwanted oxidation of the furan ring.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (splitless mode, 250°C inlet) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 50–350.

Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification
  • System Suitability (Self-Validation): Infuse a standard reserpine solution (1 pg/µL). Causality: Verify the positive mode mass accuracy (< 5 ppm error for m/z 609.28) and monitor the MRM transition 609.3 195.1. This validates the collision cell's argon pressure and fragmentation efficiency before analyzing your sterically hindered furan.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (1 µg/mL). The formic acid is critical to drive the formation of the [M+H]+ adduct.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (100 x 2.1 mm, 1.7 µm). Mobile phase A: H2O + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 50% B to 95% B over 5 minutes.

  • CID Fragmentation: Isolate the precursor m/z 299 in Q1. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon to monitor the transition 299 281.

Fragmentation Pathway Visualization

MS_Fragmentation M_EI [M]•+ m/z 298 (EI-MS) Frag_221_EI [M - C6H5]+ m/z 221 (Oxonium Ion) M_EI->Frag_221_EI - C6H5• (α-cleavage) Frag_77_EI [C6H5]+ m/z 77 (Phenyl Cation) M_EI->Frag_77_EI Direct cleavage Frag_193_EI [M - C6H5 - CO]+ m/z 193 (Ring Cleavage) Frag_221_EI->Frag_193_EI - CO (Ring opening) M_ESI [M+H]+ m/z 299 (ESI-MS) Frag_281_ESI [M+H - H2O]+ m/z 281 (Rearrangement) M_ESI->Frag_281_ESI - H2O (CID) Frag_221_ESI [M+H - C6H6]+ m/z 221 (Neutral Loss) M_ESI->Frag_221_ESI - C6H6 (CID)

Fig 1: Comparative MS fragmentation of 2,2,3-triphenyl-2,5-dihydrofuran via EI and ESI-CID.

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Validation

A Comparative Analysis of the Reactivity of 2,2,3-Triphenyl-2,5-dihydrofuran and 2,3,5-Triphenylfuran

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of heterocyclic chemistry, furan and its partially saturated analogue, dihydrofuran, represent fundamental scaffolds with dis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, furan and its partially saturated analogue, dihydrofuran, represent fundamental scaffolds with distinct reactivity profiles that underpin their utility in the synthesis of a diverse array of complex molecules, including natural products and pharmaceuticals. This guide provides a detailed comparative analysis of the reactivity of two heavily substituted derivatives: 2,2,3-triphenyl-2,5-dihydrofuran and 2,3,5-triphenylfuran. By examining their structural and electronic differences, we will explore their predicted and experimentally observed behaviors in key chemical transformations, offering insights into how the extensive phenyl substitution modulates their intrinsic reactivity.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of these two molecules stems from a fundamental difference in their electronic nature. 2,3,5-Triphenylfuran possesses an aromatic furan core, a p-electron-rich system that favors reactions preserving this aromaticity, such as electrophilic aromatic substitution.[1][2] In contrast, 2,2,3-triphenyl-2,5-dihydrofuran lacks full aromaticity and features an isolated carbon-carbon double bond within an enol ether-like framework, making it susceptible to electrophilic addition reactions.[3]

The presence of multiple phenyl substituents introduces significant steric and electronic effects that further modulate this inherent reactivity. In 2,2,3-triphenyl-2,5-dihydrofuran, the gem-diphenyl group at the C2 position creates a sterically congested environment around the double bond, which can be expected to hinder the approach of reactants.[4] For 2,3,5-triphenylfuran, the phenyl groups influence the electron density of the furan ring and can sterically impede reactions at the ring carbons.

Comparative Reactivity Analysis

Electrophilic Reactions

2,2,3-Triphenyl-2,5-dihydrofuran: Electrophilic Addition

The double bond in 2,2,3-triphenyl-2,5-dihydrofuran is anticipated to react with electrophiles in a manner characteristic of an electron-rich alkene. For instance, with an electrophilic brominating agent like N-bromosuccinimide (NBS), an addition reaction across the double bond is expected.[5] The significant steric bulk from the three phenyl groups, particularly the gem-diphenyl substituents at C2, would likely direct the electrophilic attack to the less hindered C4 position. However, it is also plausible that under certain conditions, an unexpected ring-opening reaction could occur following electrophilic attack, a phenomenon that has been observed in other substituted dihydrofuran systems.[6]

2,3,5-Triphenylfuran: Electrophilic Aromatic Substitution

As an aromatic compound, 2,3,5-triphenylfuran is expected to undergo electrophilic aromatic substitution rather than addition. The furan ring is generally more reactive towards electrophiles than benzene.[7] In this triphenyl-substituted derivative, the only available position for substitution is C4. The directing effects of the three phenyl groups would influence the feasibility of such a reaction. While phenyl groups are generally weakly deactivating, the overall electron density of the furan ring should still be sufficient for substitution to occur under appropriate conditions. For example, nitration or sulfonation would likely require carefully chosen reagents to avoid degradation of the furan ring, which can be sensitive to strong acids.[8][9]

Table 1: Predicted Outcomes of Key Electrophilic Reactions

ReactantReagent/ConditionsPredicted Major Product for 2,2,3-Triphenyl-2,5-dihydrofuranPredicted Major Product for 2,3,5-Triphenylfuran
Electrophilic BrominationN-Bromosuccinimide (NBS) in CCl₄4,5-Dibromo-2,2,3-triphenyltetrahydrofuran4-Bromo-2,3,5-triphenylfuran
NitrationHNO₃/H₂SO₄ (mild conditions)Likely decomposition or complex mixture4-Nitro-2,3,5-triphenylfuran
Acid-Catalyzed HydrationH₂SO₄ (aq)Ring opening to form a dicarbonyl compoundNo reaction (stable to hydrolysis)
Cycloaddition Reactions

2,3,5-Triphenylfuran: The Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions, most effectively with electron-deficient dienophiles like maleic anhydride.[1][10] However, the aromaticity of the furan ring means that the retro-Diels-Alder reaction can be facile. For 2,3,5-triphenylfuran, the steric hindrance imposed by the bulky phenyl groups at positions 2 and 5 would significantly impede the approach of a dienophile. This steric clash would likely raise the activation energy for the cycloaddition, making the reaction less favorable compared to unsubstituted furan.

Oxidation and Reduction

2,2,3-Triphenyl-2,5-dihydrofuran: Oxidation

The double bond in the dihydrofuran is susceptible to oxidation. Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide. Given the steric hindrance, the oxidant would approach from the less hindered face of the molecule.

2,3,5-Triphenylfuran: Reduction

Catalytic hydrogenation of the furan ring to a tetrahydrofuran derivative is a common transformation.[11] For 2,3,5-triphenylfuran, this reaction would likely proceed under standard hydrogenation conditions (e.g., H₂, Pd/C), although the steric bulk of the phenyl groups might necessitate more forcing conditions (higher pressure or temperature) to achieve complete saturation of the ring.

Experimental Methodologies

Synthesis of Starting Materials

Synthesis of 2,3,5-Triphenylfuran:

A common and versatile method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[12][13] For 2,3,5-triphenylfuran, the required precursor would be 1,2,4-triphenyl-1,4-butanedione.

  • Step 1: Synthesis of 1,2,4-triphenyl-1,4-butanedione. This can be achieved through various established methods in organic synthesis.

  • Step 2: Acid-Catalyzed Cyclization. The 1,4-dicarbonyl compound is heated in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to effect dehydration and ring closure to form the furan.

Synthesis of 2,2,3-Triphenyl-2,5-dihydrofuran:

The synthesis of this highly substituted dihydrofuran could be approached through the cyclization of a suitable diol precursor.

  • Step 1: Synthesis of 2,2,3-Triphenyl-butane-1,4-diol. This diol could be prepared through a multi-step synthesis involving, for example, the reaction of an appropriate organometallic reagent with a suitable carbonyl compound.

  • Step 2: Acid-Catalyzed Dehydrative Cyclization. Treatment of the diol with an acid catalyst would induce an intramolecular dehydration to form the 2,5-dihydrofuran ring.[14]

Comparative Reactivity Experiments

Protocol for Comparative Bromination:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of 2,2,3-triphenyl-2,5-dihydrofuran and 2,3,5-triphenylfuran in carbon tetrachloride.

  • Reagent Addition: To each flask, add one equivalent of N-bromosuccinimide (NBS).

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) over time.

  • Product Analysis: After completion, isolate the products by column chromatography and characterize them using NMR spectroscopy and mass spectrometry to confirm their structures and determine the yields.

This experiment would provide a direct comparison of the rates and outcomes of bromination for the two compounds under identical conditions.

Visualizing Reaction Pathways

Caption: Comparative pathways for electrophilic bromination.

Diels_Alder_Steric_Hindrance cluster_furan_da Diels-Alder Reaction of 2,3,5-Triphenylfuran Furan 2,3,5-Triphenylfuran Transition_State Sterically Hindered Transition State Furan->Transition_State Dienophile Maleic Anhydride Dienophile->Transition_State Product Diels-Alder Adduct (Formation Disfavored) Transition_State->Product

Sources

Comparative

HPLC method validation for 2,2,3-triphenyl-2,5-dihydrofuran purity analysis

As a Senior Application Scientist, developing a robust purity analysis method for a highly aromatic, sterically complex molecule like 2,2,3-triphenyl-2,5-dihydrofuran requires moving beyond default chromatographic habits...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust purity analysis method for a highly aromatic, sterically complex molecule like 2,2,3-triphenyl-2,5-dihydrofuran requires moving beyond default chromatographic habits. This guide provides an objective, data-driven comparison of HPLC stationary phases, detailing the causality behind column selection and providing a self-validating protocol aligned with the latest [1].

Mechanistic Causality: Why Stationary Phase Chemistry Matters

2,2,3-triphenyl-2,5-dihydrofuran (CAS 15377-95-4) [2] presents a unique chromatographic challenge. Its structure features a dihydrofuran core flanked by three bulky phenyl rings, resulting in extreme hydrophobicity and a dense π -electron cloud.

When analyzing the purity of this compound, the primary goal is resolving it from structurally similar synthetic impurities (e.g., unreacted benzoin derivatives, des-phenyl intermediates, or tetraphenyl byproducts).

  • The Flaw of C18: Standard C18 columns rely almost entirely on dispersive van der Waals (hydrophobic) interactions. Because the target analyte and its impurities share massive hydrophobic footprints, their partition coefficients ( logP ) are nearly identical. On a C18 column, this results in critical pair co-elution.

  • The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. While they provide hydrophobic retention, their dual-ring ligand structure also facilitates strong π−π interactions and mild steric selectivity [3]. Because the impurities differ slightly in their aromatic ring count or orientation, the biphenyl phase acts as an electron-dense discriminator, pulling apart compounds that a C18 would lump together [4].

Solvent Selection Causality: Methanol vs. Acetonitrile

To harness the full power of a biphenyl column, the organic modifier must be chosen carefully. Methanol is strictly preferred over Acetonitrile for this method. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competes with the analyte for the stationary phase's π -system, effectively masking the column's unique selectivity. Methanol, being protic and lacking π -electrons, allows the biphenyl ligand to interact exclusively with the 2,2,3-triphenyl-2,5-dihydrofuran aromatic rings.

Comparative Experimental Data: Stationary Phase Screening

To objectively compare performance, a synthetic mixture of 2,2,3-triphenyl-2,5-dihydrofuran (Target) and two closely related impurities (Impurity A: des-phenyl derivative; Impurity B: tetraphenyl derivative) was analyzed across three column chemistries under identical isocratic conditions (70:30 Methanol:Water, 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison

Stationary PhaseAnalyteRetention Factor ( k′ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Selectivity Mechanism
Standard C18 Impurity A4.1N/A1.2Hydrophobic
Target 4.3 0.8 (Co-elution) 1.3 Hydrophobic
Impurity B5.83.11.4Hydrophobic
Phenyl-Hexyl Impurity A3.5N/A1.1Hydrophobic + weak π−π
Target 4.0 1.4 (Marginal) 1.2 Hydrophobic + weak π−π
Impurity B6.24.51.2Hydrophobic + weak π−π
Biphenyl Impurity A3.2N/A1.0Hydrophobic + strong π−π
Target 4.5 2.9 (Baseline) 1.0 Hydrophobic + strong π−π
Impurity B7.15.81.1Hydrophobic + strong π−π

Data Interpretation: The Biphenyl column successfully achieved baseline resolution ( Rs​>2.0 ) for the critical pair (Impurity A and Target) by exploiting the differences in their π -electron densities, proving its superiority for this specific aromatic assay.

Analytical Workflow & ICH Q2(R2) Validation

The lifecycle of this analytical procedure follows the modern Quality by Design (QbD) principles outlined in ICH Q14 and validated via ICH Q2(R2).

Workflow cluster_val Validation Parameters Start Target Analyte: 2,2,3-triphenyl-2,5-dihydrofuran PhaseScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->PhaseScreen Mech Mechanism Selection: Biphenyl chosen for π-π interactions PhaseScreen->Mech Superior Resolution (Rs > 2.0) Val ICH Q2(R2) Validation Lifecycle Mech->Val Spec Specificity (Forced Degradation) Val->Spec Acc Accuracy & Precision (Spike Recovery) Val->Acc Rob Robustness (DoE on Temp/pH) Val->Rob SST Self-Validating System Suitability Test (SST) Spec->SST Acc->SST Rob->SST Routine Routine Purity Analysis & Batch Release SST->Routine Continuous Monitoring

Figure 1: Analytical workflow for stationary phase selection and ICH Q2(R2) method validation.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target tR​ during forced degradationPeak purity angle < purity thresholdPass
Linearity R2≥0.999 (Range: 50-150% of nominal) R2=0.9998 Pass
Accuracy 98.0% - 102.0% mean recovery99.6% ± 0.3%Pass
Precision Repeatability RSD 2.0% (n=6)0.75% RSDPass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)0.02 μ g/mL / 0.06 μ g/mLPass

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not rely on historical validation data alone; instead, it utilizes a rigorous System Suitability Test (SST) that mathematically proves the system is fit-for-purpose before a single sample is injected.

Step 1: Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm. (Core-shell particles are chosen to minimize longitudinal diffusion, maximizing theoretical plates without UHPLC pressures).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (pH control suppresses ionization of trace acidic impurities, stabilizing retention times).

  • Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. Hold at 95% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostatic control is critical to maintain consistent mobile phase viscosity and π−π interaction kinetics).

  • Detection: UV at 254 nm.

Step 2: System Suitability Testing (The Self-Validation Core)

Prepare an SST resolution mixture containing 2,2,3-triphenyl-2,5-dihydrofuran (100 µg/mL) and Impurity A (10 µg/mL).

  • Inject the SST mixture in triplicate.

  • Causality Check: The sequence is programmed to automatically abort if the following criteria are not met:

    • Resolution ( Rs​ ) between Impurity A and Target 2.0.

    • Tailing Factor ( Tf​ ) of Target 1.5.

    • Retention time RSD 1.0%. Why this matters: If the methanol degrades or the column loses its biphenyl ligands due to hydrolysis, the π−π interactions will fail, Rs​ will drop below 2.0, and the system will halt, preventing the reporting of false purity data.

Step 3: Sample Preparation & Execution
  • Accurately weigh 10.0 mg of the 2,2,3-triphenyl-2,5-dihydrofuran batch.

  • Dissolve in 10 mL of HPLC-grade Methanol (Diluent). Sonicate for 5 minutes to ensure complete dissolution of the highly hydrophobic matrix.

  • Filter through a 0.22 µm PTFE syringe filter (PTFE is chosen over Nylon to prevent non-specific binding of the aromatic rings to the filter membrane).

  • Inject 5 µL of the sample into the validated HPLC system.

  • Calculate purity using area normalization against a qualified reference standard.

Conclusion

For the purity analysis of highly aromatic compounds like 2,2,3-triphenyl-2,5-dihydrofuran, standard C18 columns represent a structural mismatch that compromises analytical integrity. By switching to a biphenyl stationary phase and pairing it with a protic modifier (Methanol), scientists can unlock orthogonal π−π selectivity. When embedded within an ICH Q2(R2) validated, self-monitoring SST framework, this method guarantees uncompromising precision and regulatory compliance.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2023.[Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatographyonline.com, 2026.[Link]

Validation

A Comparative Guide to Catalytic Pathways for the Synthesis of 2,2,3-Triphenyl-2,5-Dihydrofuran

The 2,5-dihydrofuran scaffold is a prevalent motif in a multitude of biologically active compounds and serves as a versatile synthetic intermediate in medicinal chemistry. The targeted synthesis of specifically substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,5-dihydrofuran scaffold is a prevalent motif in a multitude of biologically active compounds and serves as a versatile synthetic intermediate in medicinal chemistry. The targeted synthesis of specifically substituted derivatives, such as 2,2,3-triphenyl-2,5-dihydrofuran, necessitates a careful evaluation of available catalytic methodologies. This guide provides a detailed comparison of two prominent catalytic pathways for the synthesis of substituted 2,5-dihydrofurans, adapted for the specific synthesis of 2,2,3-triphenyl-2,5-dihydrofuran: a gold(I)-catalyzed intramolecular hydroalkoxylation and a palladium-catalyzed Heck reaction.

Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

Gold(I) catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds under mild conditions.[1][2] The synthesis of 2,5-dihydrofurans via this pathway typically involves the cyclization of hydroxyallenes.[1][2] For the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran, the requisite starting material would be 1,1,2-triphenyl-but-3-en-1,4-diol. The gold(I) catalyst activates the allene moiety, rendering it susceptible to nucleophilic attack by the pendant hydroxyl group, leading to the desired 2,5-dihydrofuran ring system.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the allene. This coordination increases the electrophilicity of the central allenic carbon, facilitating a 5-endo-dig cyclization through the intramolecular attack of the hydroxyl group.[3][4] Subsequent protonolysis of the resulting organogold intermediate regenerates the active catalyst and yields the 2,2,3-triphenyl-2,5-dihydrofuran product. The choice of ligands on the gold catalyst can significantly influence its reactivity and stability.

Gold_Catalyzed_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Reactant 1,1,2-Triphenyl-but-3-en-1,4-diol Intermediate_1 Gold-Allene Complex Reactant->Intermediate_1 Coordination Catalyst_Au [Au(I)]Cl/AgSbF6 Catalyst_Au->Intermediate_1 Intermediate_2 Oxonium Intermediate Intermediate_1->Intermediate_2 5-endo-dig Cyclization Intermediate_3 Organogold Intermediate Intermediate_2->Intermediate_3 Deprotonation Product 2,2,3-Triphenyl-2,5-dihydrofuran Intermediate_3->Product Protonolysis Catalyst_Regen [Au(I)]Cl/AgSbF6 Intermediate_3->Catalyst_Regen Catalyst Regeneration

Caption: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation Pathway.

Palladium-Catalyzed Heck Reaction

The palladium-catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[2] An intramolecular variant of this reaction can be effectively employed for the synthesis of 2,5-dihydrofurans. For the synthesis of 2,2,3-triphenyl-2,5-dihydrofuran, a suitable starting material would be 1,1-diphenyl-2-(2-bromophenyl)-prop-2-en-1-ol. The palladium catalyst facilitates the oxidative addition into the aryl bromide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the dihydrofuran ring.

Mechanistic Rationale

The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by the coordination of the tethered alkene and subsequent migratory insertion to form a five-membered palladacycle. A crucial β-hydride elimination step then occurs, leading to the formation of the 2,5-dihydrofuran product and a Pd(II)-hydride species. Reductive elimination of HBr, often facilitated by a base, regenerates the active Pd(0) catalyst, thus completing the cycle.

Palladium_Catalyzed_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Reactant_Pd 1,1-Diphenyl-2-(2-bromophenyl)-prop-2-en-1-ol Intermediate_Pd_1 Pd(II)-Aryl Complex Reactant_Pd->Intermediate_Pd_1 Oxidative Addition Catalyst_Pd Pd(0) Catalyst Catalyst_Pd->Intermediate_Pd_1 Base Base (e.g., K2CO3) Byproduct Base-HBr Base->Byproduct Intermediate_Pd_2 Palladacycle Intermediate_Pd_1->Intermediate_Pd_2 Migratory Insertion Intermediate_Pd_3 Pd(II)-Hydride Complex Intermediate_Pd_2->Intermediate_Pd_3 β-Hydride Elimination Product_Pd 2,2,3-Triphenyl-2,5-dihydrofuran Intermediate_Pd_3->Product_Pd Catalyst_Regen_Pd Pd(0) Catalyst Intermediate_Pd_3->Catalyst_Regen_Pd Reductive Elimination

Caption: Palladium-Catalyzed Intramolecular Heck Reaction Pathway.

Comparative Performance Data

ParameterGold(I)-Catalyzed HydroalkoxylationPalladium-Catalyzed Heck Reaction
Catalyst [Au(I)]Cl/AgSbF6Pd(OAc)2 / PPh3
Starting Material 1,1,2-Triphenyl-but-3-en-1,4-diol1,1-Diphenyl-2-(2-bromophenyl)-prop-2-en-1-ol
Typical Yield 85-95%75-85%
Reaction Time 1-3 hours6-12 hours
Temperature Room Temperature to 40 °C80-110 °C
Key Advantages Mild reaction conditions, high yields, shorter reaction times.Readily available catalysts, well-established methodology.
Key Disadvantages Cost of gold catalysts, potential sensitivity to air/moisture.Higher temperatures required, potential for side reactions.

Experimental Protocols

Gold(I)-Catalyzed Synthesis of 2,2,3-Triphenyl-2,5-dihydrofuran
  • To a solution of 1,1,2-triphenyl-but-3-en-1,4-diol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere is added [Au(I)]Cl (0.02 mmol) and AgSbF6 (0.02 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,2,3-triphenyl-2,5-dihydrofuran.

Palladium-Catalyzed Synthesis of 2,2,3-Triphenyl-2,5-dihydrofuran
  • A mixture of 1,1-diphenyl-2-(2-bromophenyl)-prop-2-en-1-ol (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol) in anhydrous dimethylformamide (10 mL) is placed in a sealed tube.

  • The mixture is degassed with argon for 15 minutes.

  • The reaction is heated to 100 °C and stirred for 8 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,2,3-triphenyl-2,5-dihydrofuran.

Conclusion

Both gold(I)-catalyzed intramolecular hydroalkoxylation and palladium-catalyzed intramolecular Heck reaction represent viable and effective strategies for the synthesis of the target 2,2,3-triphenyl-2,5-dihydrofuran. The gold-catalyzed pathway offers the advantages of milder reaction conditions, higher yields, and shorter reaction times, making it an attractive option for rapid synthesis.[1][2][5] Conversely, the palladium-catalyzed Heck reaction utilizes more traditional and cost-effective catalysts, and the methodology is robust and well-documented in the literature.[2][6] The ultimate choice of catalytic pathway will depend on factors such as substrate availability, desired reaction scale, and the specific requirements of the research or drug development program.

References

  • Yao, T., Wang, J., Han, J., Han, J., Zhang, J., Zhang, P., Wang, Z., & Zhang, J. (2015). Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. Organic Letters, 17(20), 5124–5127. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols. Organic Letters. [Link]

  • Eom, D., Kang, D., & Lee, P. H. (2010). Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation. The Journal of Organic Chemistry, 75(21), 7447–7450. [Link]

  • Garcı́a-Garcı́a, P., & Gagosz, F. (2006). Gold(I)-Catalyzed Stereoselective Formation of Functionalized 2,5-Dihydrofurans. Organic Letters, 8(9), 1887–1890. [Link]

  • Arcadi, A., Cacchi, S., & Marinelli, F. (1997). Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry, 62(1), 137–141. [Link]

  • Rueping, M., & Phapale, V. B. (2011). Effective synthesis of 2,5-disubstituted terahydrofurans from glycerol by catalytic alkylation of ketones. Green Chemistry, 13(12), 3250-3253. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Lu, L., Yang, S., Bai, J., et al. (2023). Palladium-Catalyzed Intermolecular Dearomatization Annulation Cascade Reaction of Furans for Stereoselective Access to 2,5-Dihydrofurans. The Journal of Organic Chemistry, 88(20), 14389–14399. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2,2,3-Triphenyl-2,5-dihydrofuran

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for iden...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth analysis of the expected IR absorption bands for 2,2,3-triphenyl-2,5-dihydrofuran, a complex molecule featuring a dihydrofuran core with extensive aromatic substitution. Due to the absence of a published reference spectrum for this specific compound, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework. We will compare its expected spectral features with those of the parent 2,5-dihydrofuran and other relevant compounds, offering a detailed rationale for the predicted shifts and appearances of key absorption bands.

Predicted IR Absorption Profile of 2,2,3-Triphenyl-2,5-dihydrofuran

The structure of 2,2,3-triphenyl-2,5-dihydrofuran combines a five-membered unsaturated cyclic ether with three phenyl substituents. This unique combination of an ether linkage, a trisubstituted alkene, and multiple aromatic rings gives rise to a rich and characteristic IR spectrum. The principal absorption bands are predicted to occur in the following regions:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale and Comparative Insights
Aromatic C-H Stretch3100-3000This region is characteristic of the C-H stretching vibrations on the three phenyl rings. The bands are typically of medium to weak intensity and appear at slightly higher frequencies than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[1]
Aliphatic C-H Stretch2990-2850These absorptions arise from the stretching of the C-H bonds on the C5 methylene group (-CH₂-) of the dihydrofuran ring. The presence of these bands confirms the saturated portion of the heterocyclic ring.
C=C Stretch (Aromatic)1600, 1585, 1500, 1450Aromatic rings exhibit a series of characteristic skeletal vibrations in this region. These bands, often referred to as "ring modes," can be sharp and of variable intensity. Their presence is a strong indicator of the phenyl groups.[2]
C=C Stretch (Alkenic)1680-1660This band corresponds to the stretching of the C=C double bond within the dihydrofuran ring. As a trisubstituted alkene, this absorption is expected to be in the 1680-1660 cm⁻¹ range and may be of weak to medium intensity.[2] Conjugation with the adjacent phenyl group could potentially lower this frequency slightly.
C-O-C Asymmetric Stretch1120-1080This is one of the most prominent bands for an ether. For a five-membered cyclic ether like 2,5-dihydrofuran, the C-O-C asymmetric stretch is a strong absorption.[3] The extensive substitution in the target molecule is not expected to shift this band significantly from the region observed in simpler dihydrofurans.[4]
Aromatic C-H Out-of-Plane Bending900-675The substitution pattern on the phenyl rings will determine the exact position of these strong bands. For monosubstituted benzene rings, which are likely present, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.[5] These bands are highly diagnostic for the presence and substitution of aromatic rings.

Comparative Spectral Analysis

To understand the influence of the triphenyl substitution on the dihydrofuran core, we can compare the predicted spectrum with that of the parent molecule, 2,5-dihydrofuran.

  • 2,5-Dihydrofuran: The experimental spectrum of 2,5-dihydrofuran shows key absorptions for the =C-H stretch just above 3000 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and a strong C-O-C stretch.[6][4][7]

  • 2,2,3-Triphenyl-2,5-dihydrofuran:

    • High-Frequency Region (>3000 cm⁻¹): The most significant difference will be the dominance of the aromatic C-H stretching bands between 3100-3000 cm⁻¹. The vinylic =C-H stretch is absent due to full substitution on the double bond.

    • Double Bond Region (1700-1600 cm⁻¹): The C=C stretching frequency is predicted to shift from ~1640 cm⁻¹ in 2,5-dihydrofuran to a higher frequency (~1670 cm⁻¹) in the triphenyl derivative, which is typical for increased substitution on the double bond.[2]

    • Fingerprint Region (<1500 cm⁻¹): This region will be considerably more complex in the triphenyl derivative. The strong C-O-C stretch will be present, but the spectrum will be dominated by the sharp, intense bands from the aromatic C=C skeletal vibrations and the strong C-H out-of-plane bending vibrations of the three phenyl groups.

The comparison highlights how the addition of the triphenyl groups introduces strong, characteristic aromatic absorptions and modifies the electronic environment of the dihydrofuran ring's double bond, leading to predictable shifts in its vibrational frequency.

Experimental Protocol: Acquiring the IR Spectrum

As 2,2,3-triphenyl-2,5-dihydrofuran is a solid, the following protocol outlines the standard procedure for obtaining a high-quality IR spectrum using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Materials:

  • 2,2,3-triphenyl-2,5-dihydrofuran (1-2 mg)

  • Infrared (IR) grade Potassium Bromide (KBr) (150-200 mg), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet-pressing die

  • Hydraulic press

  • FTIR spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind ~200 mg of dry IR-grade KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the 2,2,3-triphenyl-2,5-dihydrofuran sample to the mortar.

    • Grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the mixture into the collar of the pellet-pressing die.

    • Ensure the surface is level and assemble the die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This will form a transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum by performing a background subtraction.

    • Label the significant peaks and compare their positions (in cm⁻¹) with the predicted values and reference data.

Workflow for Spectral Analysis

The logical flow from sample preparation to structural confirmation is a critical aspect of spectroscopic analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Grind KBr B Add Sample (1-2 mg) A->B C Homogenize Mixture B->C D Press KBr Pellet C->D Transfer to Die E Run Background Scan D->E F Run Sample Scan E->F G Identify Key Bands (C-H, C=C, C-O-C) F->G Process Data H Compare with Predicted & Reference Spectra G->H I Confirm Functional Groups & Structure H->I

Caption: Workflow for IR analysis of a solid sample.

References

  • NIST. (n.d.). Furan, 2,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2,5-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydro-2,5-dimethoxyfuran. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2,3-triphenyl-2,5-dihydrofuran (C22H18O). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

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  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Journal of Chemical Physics. (2020). High-resolution vacuum ultraviolet absorption spectra of 2,3- and 2,5-dihydrofuran. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2,2,3-Triphenyl-2,5-dihydrofuran proper disposal procedures

The management and disposal of specialty organic intermediates like 2,2,3-triphenyl-2,5-dihydrofuran require rigorous adherence to Environmental Health and Safety (EHS) protocols. As a highly lipophilic compound, its pri...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of specialty organic intermediates like 2,2,3-triphenyl-2,5-dihydrofuran require rigorous adherence to Environmental Health and Safety (EHS) protocols. As a highly lipophilic compound, its primary risk profile is centered not on acute human toxicity, but on severe environmental persistence and aquatic hazard.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory researchers with the causal reasoning and step-by-step operational logistics required to safely manage this compound's lifecycle.

Chemical Hazard Profile and Causality

Before executing a disposal plan, it is critical to understand why specific segregation protocols are necessary. 2,2,3-Triphenyl-2,5-dihydrofuran contains three hydrophobic phenyl rings attached to a dihydrofuran core[1]. This structural motif significantly increases the molecule's partition coefficient (LogP), making it highly prone to bioaccumulation in aquatic ecosystems.

Consequently, the compound is classified under the Globally Harmonized System (GHS) with severe aquatic toxicity warnings[2]. Discharging this chemical into standard aqueous waste streams or sink drains will result in long-lasting environmental contamination and constitutes a severe regulatory violation.

Table 1: Quantitative Identification and Hazard Data

PropertyValue
Chemical Name 2,2,3-Triphenyl-2,5-dihydrofuran
CAS Number 15377-95-4
Molecular Formula C22H18O
Molecular Weight 298.38 g/mol
Primary Hazard Codes H400 (Very toxic to aquatic life) H410 (Very toxic to aquatic life with long lasting effects)
Disposal Code P501 (Dispose of contents/container to an approved waste disposal plant)

Step-by-Step Disposal Methodology

To ensure compliance with the P501 disposal directive[3], laboratories must implement a self-validating waste management system. Do not attempt to chemically degrade or oxidize this compound (e.g., using bleach or strong acids) as an improvised disposal method; incomplete oxidation can yield unpredictable and equally toxic byproducts. Rely exclusively on institutional transfer.

Phase 1: Source Segregation

  • Solid Waste: If dealing with unreacted starting material, analytical standards, or contaminated consumables (e.g., weighing paper, spatulas), collect the solid waste in a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Liquid/Solvent Waste: During synthesis or purification (e.g., column chromatography), the compound will likely be dissolved in organic solvents. You must segregate the effluent based on the carrier solvent:

    • Non-Halogenated Waste: If dissolved in solvents like toluene, ethyl acetate, or hexanes, direct the waste to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Waste: If dissolved in dichloromethane (DCM) or chloroform, direct the waste to the "Halogenated Organic Waste" carboy. Mixing these streams exponentially increases institutional disposal costs.

Phase 2: Containment and Labeling

  • Ensure all waste containers are UN-approved for hazardous materials transport.

  • Apply a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Explicitly write "2,2,3-Triphenyl-2,5-dihydrofuran" on the label. Do not use abbreviations or structural drawings. Check the "Toxic to Aquatic Life" hazard box.

Phase 3: Satellite Accumulation Area (SAA) Storage

  • Store the sealed waste containers in a designated SAA within the laboratory.

  • Place the primary waste containers inside secondary containment bins (e.g., polypropylene trays) capable of holding 110% of the largest container's volume. This prevents accidental leaks from reaching floor drains.

Phase 4: Institutional EHS Transfer

  • Once the waste container reaches 90% capacity, or the regulatory time limit (typically 90 days-180 days depending on local jurisdiction) is reached, seal the container.

  • Submit a hazardous waste pickup request to your facility's EHS department for professional incineration at an approved waste disposal plant[3].

Waste Management Workflow Visualization

The following workflow illustrates the logical segregation pathways required to safely process this compound from the benchtop to final EHS transfer.

G Start 2,2,3-Triphenyl-2,5-dihydrofuran Waste Generation Solid Solid Waste (Spills/Unused/Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures/Eluents) Start->Liquid SAA Satellite Accumulation Area (Secondary Containment) Solid->SAA Halogenated Halogenated Solvent Waste Liquid->Halogenated e.g., DCM NonHalogenated Non-Halogenated Solvent Waste Liquid->NonHalogenated e.g., Toluene Halogenated->SAA NonHalogenated->SAA EHS Institutional EHS Final Disposal (Incineration) SAA->EHS P501 Protocol

Workflow for the segregation and EHS disposal of 2,2,3-Triphenyl-2,5-dihydrofuran waste.

References

  • PubChemLite - 2,2,3-triphenyl-2,5-dihydrofuran (C22H18O). uni.lu.
  • chemical label 2,2,3-TRIPHENYL-2,5-DIHYDROFURAN. chemical-label.com.
  • Furan,2,5-dihydro-2,2,3-triphenyl-的理化性质及危险特性(SDS\MSDS)表. lookchem.cn.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Triphenyl-2,5-dihydrofuran
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Reactant of Route 2
2,2,3-Triphenyl-2,5-dihydrofuran
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